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  • Product: Methyl 3-phenylisoxazole-5-carboxylate
  • CAS: 1081-30-7

Core Science & Biosynthesis

Foundational

Architecting the Isoxazole Core: Synthesis of Methyl 3-phenylisoxazole-5-carboxylate

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for ester and amide linkages to improve metabolic stability while maintaining critical hydrogen-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for ester and amide linkages to improve metabolic stability while maintaining critical hydrogen-bonding interactions. Specifically, methyl 3-phenylisoxazole-5-carboxylate serves as a vital synthetic intermediate in the development of antimicrobial agents, anti-inflammatory drugs, and target-specific kinase inhibitors.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as a system of controlled electronic and steric interactions. This whitepaper details the mechanistic rationale, regiochemical control, and field-proven protocols for synthesizing methyl 3-phenylisoxazole-5-carboxylate, prioritizing self-validating experimental designs that ensure high fidelity and reproducibility in a pharmaceutical setting.

Retrosynthetic Strategies & Mechanistic Rationale

The construction of the 3,5-disubstituted isoxazole core can be approached via two primary strategic disconnections. The choice of route depends heavily on the availability of starting materials and the specific scale-up requirements of the laboratory.

Route A: The [3+2] Dipolar Cycloaddition (De Novo Core Synthesis)

The most elegant and direct method for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition. This involves the reaction of a 1,3-dipole—specifically, benzonitrile oxide —with a dipolarophile, methyl propiolate [1]. Benzonitrile oxide is highly reactive and prone to dimerization (forming diphenylfuroxan); therefore, it must be generated in situ from N-hydroxybenzimidoyl chloride using a mild base such as triethylamine.

Route B: Acid Chloride-Mediated Esterification (Late-Stage Functionalization)

If the pre-formed isoxazole core is commercially available or previously synthesized, the target can be accessed via the esterification of 3-phenylisoxazole-5-carboxylic acid . To ensure complete conversion and avoid the equilibrium limitations of Fischer esterification, the carboxylic acid is first activated to the highly electrophilic acid chloride using thionyl chloride (


), followed by rapid methanolysis [2].

G A Benzaldehyde Oxime B N-Hydroxybenzimidoyl Chloride A->B NCS, DMF C Benzonitrile Oxide (1,3-Dipole) B->C Et3N, Et2O, 0°C E Methyl 3-phenylisoxazole-5-carboxylate (Target) C->E + Methyl Propiolate [3+2] Cycloaddition D Methyl Propiolate (Dipolarophile) D->E F 3-Phenylisoxazole-5- carboxylic acid G Acid Chloride Intermediate F->G SOCl2, DCM, Reflux G->E MeOH, RT

Figure 1: Retrosynthetic pathways for Methyl 3-phenylisoxazole-5-carboxylate.

Regiochemical Control in [3+2] Cycloadditions

When executing Route A, the primary scientific challenge is regioselectivity. The reaction between benzonitrile oxide and methyl propiolate can theoretically yield two regioisomers: the 5-carboxylate (major) and the 4-carboxylate (minor).

The Causality of Selectivity: The regiochemical outcome is governed by Frontier Molecular Orbital (FMO) theory. The reaction is a dipole-LUMO/dipolarophile-HOMO controlled process. The electron-withdrawing ester group on methyl propiolate lowers its LUMO energy, but more importantly, it polarizes the alkyne. The terminal carbon of the alkyne possesses the largest orbital coefficient in the HOMO. Simultaneously, the carbon atom of the nitrile oxide bears the largest LUMO coefficient. The constructive overlap of these primary coefficients dictates the preferential formation of the 3,5-disubstituted isoxazole (the 5-carboxylate) over the 3,4-disubstituted isomer [3].

R N1 Benzonitrile Oxide (Dipole) N3 FMO Overlap Analysis N1->N3 N2 Methyl Propiolate (Dipolarophile) N2->N3 N4 Steric & Electronic Bias N3->N4 Orbital Coefficients N5 5-Carboxylate Isomer (Major Product) N4->N5 Favored Pathway (~3:1 to 4:1) N6 4-Carboxylate Isomer (Minor Product) N4->N6 Disfavored Pathway

Figure 2: FMO-driven regioselectivity logic in the 1,3-dipolar cycloaddition.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to confirm causality and progression.

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition

Objective: Construct the isoxazole ring de novo with high regiochemical fidelity.

  • Preparation of N-Hydroxybenzimidoyl Chloride:

    • Dissolve benzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. Causality note: NCS acts as the chlorinating agent. The reaction is slightly exothermic; monitor internal temperature to prevent over-oxidation.

    • Self-Validation Checkpoint: TLC (Hexane/EtOAc 4:1) should show complete consumption of the oxime.

  • In Situ Dipole Generation and Cycloaddition:

    • Transfer the imidoyl chloride to a reaction flask containing anhydrous diethyl ether (

      
      ) and cool to 0 °C.
      
    • Add methyl propiolate (1.2 eq).

    • Add triethylamine (

      
      ) (1.1 eq) dropwise over 30 minutes. Causality note: Slow addition of the base minimizes the local concentration of benzonitrile oxide, suppressing its dimerization into diphenylfuroxan.
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Filter the precipitated triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude mixture via silica gel column chromatography (Hexane/EtOAc gradients) to separate the major 5-carboxylate from the minor 4-carboxylate isomer [3].

Protocol B: Synthesis via Acid Chloride Activation

Objective: Convert 3-phenylisoxazole-5-carboxylic acid to its methyl ester with >95% conversion.

  • Acid Chloride Formation:

    • Suspend 3-phenylisoxazole-5-carboxylic acid (10 mmol, ~1.95 g) in 100 mL anhydrous dichloromethane (DCM)[2].

    • Add thionyl chloride (

      
      ) (12 mmol, ~1.43 g) dropwise while stirring in an ice bath.
      
    • Add a catalytic amount (1 drop) of DMF. Causality note: DMF reacts with

      
       to form the Vilsmeier-Haack reagent, which acts as the true catalytic activator for the carboxylic acid.
      
    • Stir for 20-30 minutes, then warm to room temperature.

    • Self-Validation Checkpoint: The suspension will turn into a clear solution as the insoluble carboxylic acid converts to the highly soluble acid chloride.

  • Methanolysis:

    • Remove the DCM and excess

      
       under reduced pressure. Do not expose to ambient moisture.
      
    • Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • Add anhydrous methanol (20 mmol, 0.64 g) dropwise.

    • Stir for 6 hours at room temperature [2].

  • Isolation:

    • Quench with saturated aqueous

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate to yield the product as a white solid (typical yield: 75-85%).

Quantitative Data & Analytical Validation

A robust synthesis requires rigorous analytical validation. The table below summarizes the expected quantitative metrics and spectroscopic markers that validate the successful formation of methyl 3-phenylisoxazole-5-carboxylate.

Metric / Analytical TechniqueExpected Observation / ValueDiagnostic Significance
Overall Yield (Route A) 45 - 55% (Isolated 5-isomer)Reflects the inherent regioselectivity ratio (~3:1 to 4:1) of the cycloaddition.
Overall Yield (Route B) 75 - 85%High efficiency of the Vilsmeier-Haack catalyzed activation.
Melting Point 108 - 110 °CConfirms crystalline purity [3].
FT-IR Spectroscopy ~1730

(C=O stretch)
Disappearance of acid OH stretch (~3000

) or alkyne C-H stretch (~3300

) confirms functional group transformation.

H NMR (

, 400 MHz)

7.25 (s, 1H, Isoxazole C4-H)
Critical Marker: The singlet at ~7.25 ppm confirms the 5-carboxylate regiochemistry. The 4-carboxylate isomer would show a shift further downfield.

H NMR (

, 400 MHz)

4.00 (s, 3H,

)
Confirms successful esterification[3].
Mass Spectrometry (EI) m/z 203 (

)
Confirms the molecular weight of

.

Conclusion

The synthesis of methyl 3-phenylisoxazole-5-carboxylate requires a nuanced understanding of molecular orbital interactions and rigorous control of reaction environments. Whether building the core de novo via a regioselective 1,3-dipolar cycloaddition or functionalizing a pre-existing scaffold via acid chloride activation, the protocols outlined above provide a self-validating, highly reproducible framework. By monitoring the specific diagnostic shifts in


H NMR and FT-IR, researchers can confidently verify both the chemical identity and the regiochemical purity of the synthesized target.

References

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Semantic Scholar. Available at:[Link]

  • Methyl 3-phenylisoxazole-5-carboxylate. Wang, L., Li, Y.-J., & Li, Y.-d. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o250. Available at:[Link]

  • Regioselectivity in cycloaddition reactions on solid phases. Yedidia, V., & Leznoff, C. C. (1980). Canadian Journal of Chemistry, 58(11), 1144-1150. Available at:[Link]

Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Drug Discovery Applications of Methyl 3-phenylisoxazole-5-carboxylate

Executive Summary Methyl 3-phenylisoxazole-5-carboxylate (CAS: 1081-30-7) is a highly privileged heterocyclic scaffold utilized extensively in modern medicinal chemistry and agrochemical development[1]. Featuring a five-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-phenylisoxazole-5-carboxylate (CAS: 1081-30-7) is a highly privileged heterocyclic scaffold utilized extensively in modern medicinal chemistry and agrochemical development[1]. Featuring a five-membered aromatic isoxazole ring conjugated with a phenyl group and an ester functionality, this compound serves as a critical intermediate for synthesizing complex bioactive molecules[2]. As a Senior Application Scientist, I have observed that the strategic incorporation of the isoxazole moiety often resolves pharmacokinetic liabilities in drug candidates. It primarily acts as a bioisostere for amides and esters, thereby enhancing metabolic stability and lipophilicity while providing critical hydrogen bond acceptors[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, and its pivotal role in structure-activity relationship (SAR) campaigns.

Physicochemical & Crystallographic Profiling

Understanding the spatial geometry of a building block is paramount for rational drug design. The crystallographic profile of Methyl 3-phenylisoxazole-5-carboxylate reveals critical insights into its conformational preferences and solid-state behavior[2].

The dihedral angle between the isoxazole and phenyl rings is precisely 19.79°[2]. This specific torsional twist is highly significant: it prevents the molecule from being entirely planar, thereby reducing the risk of non-specific DNA intercalation (a common source of off-target toxicity in planar aromatics) while providing a defined vector for binding pocket insertion. Furthermore, the ester group is inclined relative to the isoxazole ring by 12.14°[2]. This inclination breaks perfect molecular symmetry, facilitating a robust network of intermolecular C—H⋯O hydrogen bonds that stabilize the crystal lattice into distinct layers parallel to the (010) plane[2]. This layered solid-state packing directly dictates the compound's thermodynamic stability and dissolution kinetics during formulation.

Table 1: Physicochemical and Crystallographic Summary

PropertyValueStructural Implication
CAS Number 1081-30-7[1]Standardized chemical identification.
Molecular Formula C11H9NO3[1]Defines the core atomic composition.
Molecular Weight 203.19 g/mol [1]Low molecular weight ensures high ligand efficiency in fragment-based design.
Dihedral Angle (Phenyl-Isoxazole) 19.79°[2]Dictates 3D spatial orientation and prevents planar intercalation toxicity.
Ester Inclination Angle 12.14°[2]Influences solid-state packing and intermolecular interactions.
Crystal Lattice Stabilization C—H⋯O Hydrogen Bonds[2]Forms parallel layers (010), impacting compound solubility and melting point.

Synthetic Methodologies & Protocols

The synthesis of Methyl 3-phenylisoxazole-5-carboxylate must be executed with high regioselectivity and yield. The most robust and scalable protocol involves the two-step alcoholysis of 3-phenylisoxazole-5-carboxylic acid via an acyl chloride intermediate[2].

Synthesis_Workflow A 3-Phenylisoxazole- 5-carboxylic acid B Thionyl Chloride (SOCl2) / DCM, 0°C A->B Chlorination C 3-Phenylisoxazole- 5-carbonyl chloride B->C D Methanol (MeOH) Room Temp, 6h C->D Alcoholysis E Methyl 3-phenylisoxazole- 5-carboxylate D->E

Caption: Step-by-step chemical synthesis workflow of Methyl 3-phenylisoxazole-5-carboxylate.

Step-by-Step Experimental Protocol:

  • Acyl Chloride Formation (Chlorination):

    • Procedure: Dissolve 10 mmol (1.95 g) of 2 in 100 mL of anhydrous dichloromethane (DCM)[2]. Cool the reaction vessel in an ice bath to 0°C. Add 12 mmol (1.43 g) of thionyl chloride (SOCl2) dropwise under continuous stirring[2]. Maintain stirring for 20 minutes[2].

    • Mechanistic Causality: The 0°C ice bath is critical to safely manage the exothermic formation of the highly reactive acyl chloride and prevent thermal degradation of the isoxazole ring. Thionyl chloride is specifically selected over oxalyl chloride because its byproducts (SO2 and HCl) are gaseous and easily evolve from the reaction mixture[2]. This eliminates the need for an aqueous workup, which would prematurely hydrolyze the delicate intermediate back to the starting acid.

  • Alcoholysis (Esterification):

    • Procedure: Remove the DCM solvent and any unreacted SOCl2 under reduced pressure[2]. To the crude 3-phenylisoxazole-5-carbonyl chloride, add 20 mmol (0.64 g) of anhydrous methanol[2]. Stir the mixture at room temperature for 6 hours[2].

    • Mechanistic Causality: The nucleophilic acyl substitution by methanol is thermodynamically favored. Operating strictly at room temperature ensures complete conversion while avoiding transesterification side-reactions or ring-opening.

  • Purification:

    • Procedure: Purify the resulting residue to obtain a white solid (approx. 76% yield)[2]. Recrystallize in DCM to yield fine, colorless plate-like crystals suitable for X-ray diffraction[2].

Derivatization Strategies in Drug Discovery

The methyl ester group at the C5 position of the isoxazole ring serves as an ideal electrophilic handle for further derivatization, enabling the synthesis of diverse therapeutic agents[4].

Derivatization_Pathways Core Methyl 3-phenylisoxazole-5-carboxylate Oxadiazole 1,2,4-Oxadiazole Derivatives Core->Oxadiazole Amide Oxime Reaction Merulin Merulin A Analogues Core->Merulin Endoperoxide Coupling HIV HIV Integrase Inhibitors Oxadiazole->HIV Target Bioactivity HAT Anti-Trypanosomal Agents Merulin->HAT Target Bioactivity

Caption: Derivatization pathways of the core scaffold into targeted therapeutic agents.

A. Development of Anti-Trypanosomal Agents (Merulin A Analogues) Human African Trypanosomiasis (HAT), or sleeping sickness, requires drugs that can cross the Blood-Brain Barrier (BBB) to treat the neurological second stage of the disease[5]. Researchers have successfully coupled the 3-phenylisoxazole-5-carboxylate scaffold with chamigrane endoperoxides (derived from the natural product Merulin A)[5].

  • Causality in SAR: The parent Merulin A suffers from poor physicochemical properties. By integrating the 5, the resulting analogues exhibit significantly increased computational BBB permeability and lower calculated hepatotoxicity[5]. The isoxazole ring modulates the lipophilicity of the endoperoxide warhead, facilitating its transport into the T. brucei parasite where it exerts radical-mediated disruption of lipid membranes[5].

B. Synthesis of 1,2,4-Oxadiazole Dual-Heterocycles Reacting Methyl 3-phenylisoxazole-5-carboxylate with various amide oximes yields.

  • Causality in SAR: The 1,2,4-oxadiazole ring is a classical bioisostere for esters and amides, but unlike native esters, it is highly resistant to enzymatic hydrolysis by esterases. This dual-heterocycle system (isoxazole linked to oxadiazole) creates a rigid, metabolically stable pharmacophore that has been extensively documented for its biological significance, including potent activity as HIV integrase inhibitors and antitubercular agents.

Conclusion

Methyl 3-phenylisoxazole-5-carboxylate is far more than a simple building block; it is a meticulously engineered scaffold that imparts critical physicochemical advantages to drug candidates. Its specific dihedral geometry prevents off-target toxicity, while its robust reactivity profile allows for the rapid generation of diverse, metabolically stable libraries. By leveraging the protocols and SAR principles outlined in this guide, researchers can effectively harness this compound to accelerate their hit-to-lead optimization campaigns.

References

  • Lead Sciences. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTBAMqt36orYgzYyXmR3VBzAl4vJyZAfJRAaUFCdW_Wd731976MEsFabvftR6V2P9r6TlSZjqWFKvr43DCJ6K2HevxgnT0GIlUNvg7jSeuiqi7gLb4a5F5-3kE3g1JGBakror6BJDLvbP4h3ojBGNhV2L7joXKtUHtVTK5LY0oWVrDBhM=]
  • Wang, L., & Li, Y. (2014). Methyl 3-phenylisoxazole-5-carboxylate. National Institutes of Health (NIH). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbNFvjN36o7m7_cZrfV68Nje6lPGUSDAmFlLipmuzOoYna6b_7_nZJ8QAnuC12LbGiADbnfUpGiNkWxQJqrUp038KbDx6fZzKjYU3bJMOlNZH2oE8TeaF1REINqY2W61xOWudd5_cWB48_oC0=]
  • Benchchem. (n.d.). Methyl 5-methyl-1,2-oxazol-3-yl carbonate. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnJUGxElna_avwYf_s5WV2vYBVz6lMOtAsnNGD3atIAg-QmQVRsn3pllomo5m0Uh0Kml-put1t8GSuI-SUxjgcN2lmbjZiSarLXk2x2f0iscRoxp9rhgR9o1NNWLfwTAhvYKD_loc=]
  • Benchchem. (n.d.). Methyl 5-isopropylisoxazole-3-carboxylate. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3wn1gJSTC7YPTYgpOF1zNzt1BfXpAEMiCQO_HjOlwPoHd47nU4FBF0oHWJQmoui8vgZrsnoS9xGMuTHEjgAvPIS5gobtPuBzs8vFaoP7Ivh6TIknTKhksyblpH_hmJIjl5edcQQ==]
  • F. N. A., et al. (2012). Hit-to-Lead Development of the Chamigrane Endoperoxide Merulin A for the Treatment of African Sleeping Sickness. National Institutes of Health (NIH). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0zSyeNI2pp3eoh204QzfW01fpGVGQ6UjkGjAG4sxS6M83d_5FZD7eIvX9A7QxtMnRTkMJQYLKHx3g8ouSH9_h8VvRIGejNRmtfW_-E2G41cMMOspauww5h0tB2NDoffgaqfNnYEtgo8dDcQ==]
  • International Journal of Pharmaceutical and Chemical Sciences. (2017). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE55qhk-EPranKhjCfvTS4DAz4zuxEzDrnTvFJoeIt8Y5qdZSLMivwrNmgOo4pN7Z02TMqnBLwBegbzrkULutQnRC2-LrH3Hy3RVaH5VFHnWPN7lpUPqnYMHw5wTyUtqRBRAVyweyXJ2I0M2RA=]

Sources

Foundational

Methyl 3-phenylisoxazole-5-carboxylate: A Technical Guide to Physicochemical Profiling, Synthesis, and SAR Applications

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery campaigns, I frequently evaluate heterocyclic scaffolds that serve as the foundational building blocks for novel therapeutics. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery campaigns, I frequently evaluate heterocyclic scaffolds that serve as the foundational building blocks for novel therapeutics. Among these, Methyl 3-phenylisoxazole-5-carboxylate stands out due to its rigid planar core and highly versatile functional handles.

This whitepaper provides an authoritative, in-depth analysis of this compound. By moving beyond basic chemical data, this guide explores the crystallographic causality behind its physical behavior, details a self-validating synthetic methodology, and maps its strategic application in Structure-Activity Relationship (SAR) workflows.

Section 1: Nomenclature and Physicochemical Profiling

Before integrating any building block into a high-throughput synthesis pipeline, its fundamental identity and structural parameters must be strictly defined. The compound is formally designated by its IUPAC name, methyl 3-phenyl-1,2-oxazole-5-carboxylate . In industrial and regulatory databases, it is universally tracked via its CAS Number: 1081-30-7 [1].

Quantitative Data Summary

Below is a consolidated profile of the compound's critical physicochemical properties, which dictate its handling and reactivity.

PropertyValue
IUPAC Name Methyl 3-phenyl-1,2-oxazole-5-carboxylate
CAS Number 1081-30-7
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
SMILES String O=C(C1=CC(C2=CC=CC=C2)=NO1)OC
Crystallographic Feature Ester group inclined at 12.14° relative to the isoxazole ring
Crystallographic Causality

Understanding the solid-state behavior of a building block is paramount for predicting solubility and receptor binding. X-ray crystallographic studies reveal that while the central 1,2-oxazole ring is inherently planar, the C5-ester group in Methyl 3-phenylisoxazole-5-carboxylate is inclined relative to the isoxazole ring at an angle of exactly 12.14° [2].

Why does this matter? This specific dihedral twisting dictates the intermolecular hydrogen-bonding network (specifically C—H⋯O interactions) and influences how the molecules pack into solid layers. For drug development professionals, this 12.14° twist is a critical parameter when performing in silico docking studies, as it defines the spatial trajectory and steric limitations of any subsequent functional groups attached at the C5 position.

Section 2: Validated Synthetic Methodology

In chemical synthesis, a protocol must be more than a sequence of steps; it must be a self-validating system where the completion of one phase guarantees the success of the next. The following methodology for synthesizing Methyl 3-phenylisoxazole-5-carboxylate from 3-phenylisoxazole-5-carboxylic acid is optimized for high yield and mechanistic clarity [2].

Synthesis_Workflow SM 3-Phenylisoxazole-5-carboxylic acid Act Activation (SOCl2, CH2Cl2, 0°C) SM->Act Reagent Addition Int Acid Chloride Intermediate Act->Int -SO2, -HCl Est Esterification (MeOH, RT, 6h) Int->Est Nucleophilic Attack Prod Methyl 3-phenylisoxazole-5-carboxylate Est->Prod Yield: ~76%

Fig 1. Synthetic workflow for Methyl 3-phenylisoxazole-5-carboxylate via acid chloride activation.

Step-by-Step Protocol

Phase 1: Carboxylic Acid Activation

  • Reagent Preparation: Suspend 10 mmol (1.95 g) of 3-phenylisoxazole-5-carboxylic acid in 100 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous conditions are non-negotiable. The presence of ambient moisture will immediately hydrolyze the transient acid chloride intermediate back to the starting material, stalling the reaction.

  • Activation: Cool the suspension to 0°C using an ice bath. Add 12 mmol (1.43 g) of thionyl chloride (SOCl₂) dropwise over 10 minutes.

    • Causality: The ice bath controls the initial exothermic reaction. Thionyl chloride is specifically selected over other chlorinating agents because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This entropically drives the reaction forward and eliminates the need for complex downstream purification.

  • System Validation: Stir the mixture for 20 minutes.

    • Self-Validating Step: To verify completion, quench a 10 µL reaction aliquot in 1 mL of methanol and analyze via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid baseline spot confirms total conversion to the acid chloride. Do not proceed to Phase 2 until this is validated.

  • Concentration: Remove the CH₂Cl₂ solvent and unreacted SOCl₂ under reduced pressure to isolate the highly reactive crude acid chloride.

Phase 2: Esterification 5. Nucleophilic Addition: To the concentrated acid chloride residue, add 20 mmol (0.64 g) of anhydrous methanol.

  • Causality: Methanol serves a dual purpose as both the nucleophile and the solvent. The stoichiometric excess forces the equilibrium entirely toward the esterification product via Le Chatelier’s principle.

  • Propagation: Stir the mixture continuously for 6 hours at room temperature.

  • Purification: Evaporate the residual methanol under reduced pressure. The resulting residue is purified to yield a white solid (approx. 1.54 g, 76% yield) [2].

Section 3: Application in Drug Development and SAR

In the context of medicinal chemistry, Methyl 3-phenylisoxazole-5-carboxylate is rarely the final drug candidate; rather, it is a privileged scaffold used to generate vast libraries of bioactive compounds.

SAR_Logic Core Methyl 3-phenylisoxazole-5-carboxylate (Core Scaffold) C3 C3-Phenyl Ring Hydrophobic Pocket Binding Core->C3 Modulate Lipophilicity C5 C5-Ester Group Amidation/Reduction Handle Core->C5 Library Generation Ring Isoxazole Heterocycle Hydrogen Bond Acceptor Core->Ring Pharmacophore Anchor

Fig 2. SAR logic and structural modification vectors for the 3-phenylisoxazole-5-carboxylate scaffold.

The strategic value of this molecule lies in its modularity:

  • The C3-Phenyl Ring: Provides a bulky, lipophilic moiety that frequently anchors the molecule within hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites).

  • The Isoxazole Core: Acts as a rigid spacer and a hydrogen-bond acceptor, orienting the C3 and C5 substituents in a precise, predictable vector space.

  • The C5-Methyl Ester: This is the primary synthetic handle. In SAR campaigns, this ester is routinely hydrolyzed back to the acid for amide coupling with diverse libraries of amines, or reduced to an alcohol/aldehyde to explore different linker chemistries.

By understanding its crystallographic nuances and employing a self-validating synthetic approach, researchers can reliably leverage Methyl 3-phenylisoxazole-5-carboxylate to accelerate the discovery of targeted therapeutics.

References

  • Wang, L., Li, Y.-J., & Li, Y.-D. (2014). "Methyl 3-phenylisoxazole-5-carboxylate". Acta Crystallographica Section E: Structure Reports Online. National Institutes of Health (PMC). Available at:[Link]

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-phenylisoxazole-5-carboxylate

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery In the landscape of modern drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Me...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Methyl 3-phenylisoxazole-5-carboxylate, a heterocyclic compound featuring the isoxazole scaffold, represents a class of molecules with significant potential in medicinal chemistry and pharmaceutical development.[1] The isoxazole ring is a key pharmacophore in a variety of biologically active compounds. Therefore, a robust and multi-faceted analytical approach is not merely a quality control checkpoint but the foundational bedrock upon which all subsequent biological and safety data are built.

This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to elucidate and confirm the structure of Methyl 3-phenylisoxazole-5-carboxylate (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ).[2][3] We will move beyond rote data presentation to explore the causality behind experimental choices and the logic of spectral interpretation, providing researchers with a self-validating framework for their own analytical workflows.

Synthesis and Sample Preparation: The Genesis of an Analyte

The journey of analysis begins with the molecule's synthesis. A common and effective route to obtaining Methyl 3-phenylisoxazole-5-carboxylate is through the alcoholysis of 3-phenylisoxazole-5-carbonyl chloride.[2] This method involves dissolving the precursor, 3-phenylisoxazole-5-carboxylic acid, in a suitable solvent like dichloromethane, converting it to the acid chloride with thionyl chloride, and subsequently reacting it with methanol to yield the final methyl ester product.[2]

Protocol for Sample Preparation for Spectroscopic Analysis:

  • Ensure Purity: The synthesized white solid should be purified, typically via recrystallization (e.g., from dichloromethane), to remove unreacted starting materials and by-products.[2] Purity is critical as impurities will introduce extraneous signals in all forms of spectroscopy.

  • Drying: The purified sample must be thoroughly dried under a high vacuum to remove residual solvents, which are a common source of interference, particularly in ¹H NMR spectroscopy.

  • Solvent Selection: For NMR analysis, a deuterated solvent that fully dissolves the compound is chosen. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak at 7.26 ppm. For IR and Mass Spectrometry, the sample can be analyzed neat or dissolved in a volatile solvent.

The Analytical Workflow: A Multi-Technique Approach

No single technique provides a complete structural picture. Instead, we rely on the synergy of multiple spectroscopic methods. The data from each technique corroborates the others, leading to an irrefutable structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of C₁₁H₉NO₃ purification Recrystallization synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ir->func_groups connectivity Atom Connectivity (C-H Framework) nmr->connectivity final_structure Final Structure Confirmation mol_weight->final_structure func_groups->final_structure connectivity->final_structure

Caption: A typical workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Principle & Application: Mass spectrometry provides the single most critical piece of initial information: the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the unambiguous determination of the molecular formula. This technique serves as the ultimate arbiter of elemental composition.

Experimental Protocol (Electron Ionization - Time of Flight, EI-TOF):

  • A minute quantity of the sample is introduced into the ion source.

  • The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated into a time-of-flight tube.

  • The time taken for ions to reach the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

Expected Data & Interpretation: The primary goal is to identify the molecular ion peak (M⁺•). For Methyl 3-phenylisoxazole-5-carboxylate, the expected data are summarized below.

IonFormulaCalculated Exact MassExpected m/zInterpretation
[M]⁺•[C₁₁H₉NO₃]⁺•203.0582203Molecular Ion
[M-OCH₃]⁺[C₁₀H₆NO₂]⁺172.0399172Loss of the methoxy radical from the ester
[M-COOCH₃]⁺[C₉H₆NO]⁺144.0449144Loss of the carbomethoxy group
[C₆H₅]⁺[C₆H₅]⁺77.039177Phenyl cation fragment

The observation of the molecular ion at m/z 203, matching the exact mass of C₁₁H₉NO₃ within a tolerance of <5 ppm in HRMS, provides definitive confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Principle & Application: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption pattern is a unique fingerprint of the molecule's functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Expected Data & Interpretation: The IR spectrum provides a clear signature of the key architectural features of the molecule. Based on established correlation tables and data from similar compounds, the following absorptions are expected.[4][5]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic (Phenyl)
~2960WeakC-H StretchAliphatic (Methyl Ester)
~1735-1720 Strong C=O Stretch Ester (Conjugated)
~1610, ~1580, ~1490Medium-StrongC=C StretchAromatic Ring
~1550MediumC=N StretchIsoxazole Ring
~1250StrongC-O StretchEster (Asymmetric)
~760 and ~690StrongC-H Bend (out-of-plane)Monosubstituted Phenyl

The most diagnostic peak is the strong carbonyl (C=O) stretch of the ester group. Its position, slightly lower than a typical aliphatic ester (~1740 cm⁻¹), suggests conjugation with the isoxazole ring, an important structural insight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Principle & Application: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed information about connectivity and stereochemistry.

G Hortho H-ortho (~7.9 ppm) Hmeta H-meta (~7.5 ppm) Hpara H-para (~7.5 ppm) H4 H-4 (~7.3 ppm) Hmethyl H-methyl (~4.0 ppm)

Caption: Structure of Methyl 3-phenylisoxazole-5-carboxylate.

¹H NMR Spectroscopy

Experimental Protocol (400 MHz, CDCl₃):

  • Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum using a standard proton pulse program. Key parameters include a sufficient number of scans (e.g., 8 or 16) and a relaxation delay of at least 1-2 seconds.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

Expected Data & Interpretation: The ¹H NMR spectrum should account for all 9 protons in the molecule. The expected signals are highly predictable based on the electronic environment of each proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.90Multiplet (dd)2HH-ortho (Phenyl)Deshielded by proximity to the electron-withdrawing isoxazole ring.
~7.50Multiplet3HH-meta, H-para (Phenyl)Overlapping signals for the remaining three phenyl protons.
~7.30Singlet1HH-4 (Isoxazole)A singlet as it has no adjacent protons. Its chemical shift is characteristic of isoxazole ring protons.
~4.00Singlet3H-OCH₃ (Methyl Ester)A singlet with an integration of 3H, characteristic of a methyl ester.
¹³C NMR Spectroscopy

Experimental Protocol (100 MHz, CDCl₃):

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled carbon pulse program (e.g., zgpg30). A larger number of scans is required due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Due to symmetry in the phenyl group, we expect to see 9 distinct signals.

Chemical Shift (δ, ppm)AssignmentRationale
~169.0C=O (Ester)Carbonyl carbons are highly deshielded and appear at low field.
~162.0C-3 (Isoxazole)Carbon attached to the phenyl group and nitrogen.
~158.0C-5 (Isoxazole)Carbon attached to the ester group and oxygen.
~131.0C-para (Phenyl)Aromatic carbons appear in the 120-140 ppm range.
~129.5C-meta (Phenyl)Aromatic carbons.
~127.0C-ortho (Phenyl)Aromatic carbons.
~126.5C-ipso (Phenyl)The carbon of the phenyl ring attached to the isoxazole.
~110.0C-4 (Isoxazole)The C-H carbon of the isoxazole ring.
~53.0-OCH₃ (Methyl Ester)Aliphatic carbon, shielded relative to the aromatic and carbonyl carbons.

Integrated Analysis: Assembling the Puzzle

The power of this multi-technique approach lies in its self-validating nature.

  • MS confirms the molecular formula is C₁₁H₉NO₃.

  • IR confirms the presence of a conjugated ester (C=O), an aromatic ring (C=C, C-H), and the heterocyclic (C=N) system.

  • ¹H NMR confirms the presence of a monosubstituted phenyl ring (5H), a single proton on the heterocyclic ring (1H), and a methyl ester group (3H).

  • ¹³C NMR confirms the carbon count (9 unique signals) and the presence of a carbonyl, six aromatic carbons, two additional sp² carbons in the heteroaromatic ring, and one sp³ methyl carbon.

Together, these data points converge on a single, unambiguous structure: Methyl 3-phenylisoxazole-5-carboxylate. The crystal structure data further validates this assignment, providing precise bond angles and lengths, such as the dihedral angle of 19.79° between the phenyl and isoxazole rings.[2]

Conclusion

The spectroscopic characterization of Methyl 3-phenylisoxazole-5-carboxylate is a clear illustration of modern analytical chemistry principles. Through the logical and synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we can move from a synthesized powder to a fully elucidated and confirmed molecular structure with a high degree of confidence. This rigorous analytical foundation is indispensable for any further research or development involving this promising class of compounds.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate. PubChem. Retrieved from a study on its crystal structure. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • ChemBK. (2024, April 9). METHYL 5-PHENYL-3-ISOXAZOLECARBOXYLATE. [Link]

  • Supporting Information for a scientific publication. (n.d.). [Link]

  • SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

  • ResearchGate. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • SpectraBase. (n.d.). Ethyl 3-(4-methylphenyl)isoxazole-5-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Inxight Drugs. (n.d.). 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLIC ACID. [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • University of Technology. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Research Results in Pharmacology. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

  • Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 3-phenylisoxazole-5-carboxylate

Executive Summary The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to impart metabolic stability and modulate the physicochemical properties of drug candidates. Specifically, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to impart metabolic stability and modulate the physicochemical properties of drug candidates. Specifically, methyl 3-phenylisoxazole-5-carboxylate serves as a highly versatile synthetic intermediate. Its 5-carboxylate moiety acts as a functional handle for downstream derivatization (e.g., amidation, reduction), while the 3-phenyl group provides lipophilic target engagement.

This application note details a robust, field-proven methodology for synthesizing methyl 3-phenylisoxazole-5-carboxylate via a highly regioselective 1,3-dipolar cycloaddition (Huisgen cycloaddition) between an in situ generated benzonitrile oxide and methyl propiolate[1].

Mechanistic Rationale & Pathway Causality

To ensure high yields and absolute regioselectivity, the synthetic design relies on controlling the steady-state concentration of highly reactive intermediates and leveraging orbital electronics.

  • In Situ Dipole Generation: Benzonitrile oxide is a highly reactive 1,3-dipole that rapidly undergoes unimolecular dimerization to form diphenylfuroxan, an unwanted byproduct[1]. To prevent this, the dipole is generated in situ by the slow, base-mediated dehydrohalogenation of a stable precursor, benzohydroximoyl chloride. By adding triethylamine (TEA) via a syringe pump, the concentration of the dipole remains low, kinetically favoring the bimolecular cycloaddition over dimerization.

  • Regioselectivity (FMO Theory): The regioselectivity of this[3+2] cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions[1]. The electronic polarization induced by the electron-withdrawing methyl ester group of the propiolate directs the cycloaddition to preferentially form the 3,5-disubstituted isoxazole architecture over the 3,4-disubstituted regioisomer[2]. Furthermore, the steric bulk of the ester moiety thermodynamically favors the 5-position, minimizing steric clashing with the phenyl ring at the 3-position[3].

SynthesisWorkflow Step1 Benzaldehyde Oxime + NCS in DMF Intermediate Benzohydroximoyl Chloride (Stable Precursor) Step1->Intermediate Chlorination (Exothermic, 25 °C) Dipole Benzonitrile Oxide (Reactive 1,3-Dipole) Intermediate->Dipole TEA (Slow Addition) - HCl (White Ppt) Product Methyl 3-phenylisoxazole-5-carboxylate (Target Isoxazole) Dipole->Product [3+2] Cycloaddition Regioselective Byproduct Diphenylfuroxan (Dimerization Byproduct) Dipole->Byproduct Excess Dipole (Avoid via slow TEA) Dipolarophile Methyl Propiolate (Terminal Alkyne) Dipolarophile->Product HOMO-LUMO Interaction

Fig 1. Reaction workflow and causality map for the regioselective synthesis of the target isoxazole.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity.

Phase 1: Preparation of Benzohydroximoyl Chloride
  • Initiation: Charge a flame-dried 100 mL round-bottom flask with benzaldehyde oxime (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Chlorination: Add N-Chlorosuccinimide (NCS, 1.05 eq) in three equal portions over 15 minutes.

    • Causality: The chlorination of the oxime is highly exothermic. Portion-wise addition prevents thermal runaway and degradation of the starting material.

  • Validation Checkpoint: Stir the reaction at ambient temperature for 2 hours. The solution will transition from clear to a pale yellow tint. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 4:1) should indicate complete consumption of the oxime.

  • Workup: Quench the reaction with ice water and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting benzohydroximoyl chloride is stable and can be used immediately without further purification.

Phase 2: Regioselective[3+2] Cycloaddition
  • Setup: Dissolve the crude benzohydroximoyl chloride (1.0 eq) and methyl propiolate (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Dipole Generation: Dissolve triethylamine (TEA, 1.1 eq) in a small volume of DCM (5 mL) and add it dropwise via a syringe pump over a 2-hour period[4].

  • Validation Checkpoint: As the TEA is added, a thick white precipitate of triethylamine hydrochloride (TEA·HCl) will form. This serves as an internal visual confirmation that dehydrohalogenation is occurring and the nitrile oxide dipole is being actively generated.

  • Cycloaddition: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours to ensure complete conversion[4].

Phase 3: Workup and Isolation
  • Filtration: Filter the reaction mixture through a medium-porosity fritted funnel to remove the TEA·HCl salts. Wash the filter cake with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate.

  • Crystallization: Recrystallize the isolated product from diisopropyl ether or methanol to afford methyl 3-phenylisoxazole-5-carboxylate as pristine white crystals[3].

Quantitative Data & Characterization

The following tables summarize the stoichiometric parameters required for successful synthesis and the expected physicochemical properties of the purified product.

Table 1: Reaction Parameters & Stoichiometry

ReagentMW ( g/mol )EquivalentsFunction
Benzaldehyde oxime121.141.00Dipole precursor
N-Chlorosuccinimide (NCS)133.531.05Chlorinating agent
Methyl propiolate84.071.20Dipolarophile
Triethylamine (TEA)101.191.10Base / Dehydrohalogenation
N,N-Dimethylformamide (DMF)73.09SolventPolar aprotic medium (Phase 1)
Dichloromethane (DCM)84.93SolventNon-polar medium (Phase 2)

Table 2: Physicochemical & Crystallographic Properties

ParameterExpected ValueReference
Chemical Formula C₁₁H₉NO₃[5]
Molecular Weight 203.19 g/mol [5]
Melting Point 108 – 110 °C[3],[4]
Dihedral Angle (Phenyl-Isoxazole) 19.79°[5]
Ester Inclination Angle 12.14°[5]
Major IR Absorptions (KBr) 1730 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O)[4]

Note on Solid-State Packing: Crystallographic analysis reveals that the molecules are linked by C—H···O hydrogen bonds, forming distinct layers parallel to the (010) plane. The slight inclination of the ester group (12.14°) significantly influences the stability of the crystal lattice[5].

References

  • Title: Umpolung of propiolate reactivity in a 1,3-dipolar cycloaddition Source: South African Journal of Chemistry URL: [Link]

  • Title: Methyl 3-phenylisoxazole-5-carboxylate Source: NIH PubMed Central (Acta Crystallographica Section E) URL: [Link]

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]

  • Title: Regioselectivity in cycloaddition reactions on solid phases Source: Canadian Journal of Chemistry URL: [Link]

Sources

Application

Application Note: Purification Techniques for Methyl 3-phenylisoxazole-5-carboxylate

Abstract Methyl 3-phenylisoxazole-5-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, often serving as an intermediate for bioactive compounds including glutamate receptor antagonists and antituberc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-phenylisoxazole-5-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, often serving as an intermediate for bioactive compounds including glutamate receptor antagonists and antitubercular agents.[1] Its synthesis—typically via 1,3-dipolar cycloaddition or esterification of the corresponding acid—frequently yields crude mixtures containing unreacted oximes, regioisomers (methyl 5-phenylisoxazole-3-carboxylate), and oxidative byproducts.[1] This application note details two validated purification workflows: a high-throughput recrystallization protocol for bulk purification and a precision flash chromatography method for separating difficult regioisomers.[1]

Physicochemical Profile & Pre-Purification Assessment[2]

Before initiating purification, the crude material must be characterized to select the appropriate workflow.

PropertyValue / DescriptionImplications for Purification
Molecular Formula C₁₁H₉NO₃MW: 203.19 g/mol
Physical State White to off-white crystalline solidAmenable to recrystallization.[1]
Melting Point 108–110 °C (Lit.)Sharp melting point indicates high purity; broad range (<105 °C) suggests isomer contamination.
Solubility (High) DCM, Ethyl Acetate, THF, Hot EthanolGood solvents for extraction and loading.
Solubility (Low) Water, Cold Hexanes, Cold EthanolIdeal anti-solvents for crystallization.
Key Impurities 3-Phenylisoxazole-5-carboxylic acidBenzaldehyde oxime (starting material)Methyl 5-phenylisoxazole-3-carboxylate (Regioisomer)Acidic impurities require base wash; Regioisomers require chromatography or selective crystallization.[1]
Diagnostic Workflow
  • TLC Analysis: Mobile phase 20% EtOAc in Hexanes.

    • Target Rf: ~0.5–0.6.

    • Regioisomer Rf: Often differs by <0.1; requires careful gradient elution.

  • LC-MS: Confirm m/z 204.1 [M+H]⁺ and assess the ratio of regioisomers.

Protocol A: Selective Recrystallization (Primary Method)

Best for: Removal of trace starting materials and bulk purification (>5g scale). Mechanism: Exploits the differential solubility of the planar isoxazole ester in hot vs. cold ethanol.

Reagents
  • Solvent: Ethanol (Absolute or 95%)

  • Anti-solvent (Optional): Water (HPLC Grade)

  • Wash Solvent: Cold Ethanol (-20 °C)[1]

Step-by-Step Methodology
  • Dissolution: Transfer crude solid to a round-bottom flask. Add Ethanol (5 mL per gram of crude).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with magnetic stirring until the solid completely dissolves.

    • Note: If particulates remain (inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.

  • Cooling (Nucleation): Remove from heat and allow the flask to cool slowly to room temperature (20–25 °C) over 1 hour. Rapid cooling may trap impurities.

  • Crystallization: Once room temperature is reached, place the flask in an ice bath (0–4 °C) for 2 hours to maximize yield.

    • Observation: The product should crystallize as fine, colorless needles or plates.[2]

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x volumes of ice-cold ethanol . This step is critical to remove the mother liquor containing unreacted oximes.

  • Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 4 hours.

Yield Expectation: 70–85% recovery. Purity Target: >98% by HPLC.

Protocol B: Flash Column Chromatography

Best for: Separation of regioisomers (3-phenyl-5-ester vs. 5-phenyl-3-ester) or purification of oily crude mixtures.[1]

System Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Gradient Optimization

The separation of isoxazole regioisomers is often challenging due to similar polarities. A shallow gradient is required.

Time (min)% Mobile Phase B (EtOAc)Column Volumes (CV)Purpose
0–50%2Equilibration
5–150% → 5%3Elute non-polar impurities (e.g., dimers)
15–405% → 20%10Product Elution Window
40–5020% → 50%3Flush polar impurities (acids/oximes)
Execution
  • Sample Loading: Dissolve the crude residue in a minimum volume of DCM. Mix with silica gel (ratio 1:2 crude:silica) and evaporate to dryness to create a "dry load."

  • Elution: Run the gradient described above.

  • Fraction Collection: Collect small fractions (approx. 1/10th of column volume) when the product peak appears.

  • Analysis: Check fractions via TLC. The 3-phenyl-5-carboxylate isomer typically elutes slightly after the 5-phenyl-3-carboxylate isomer in EtOAc/Hexane systems due to the slightly higher polarity of the 5-ester motif in some matrices, though this must be empirically verified.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the optimal purification route based on crude purity and impurity profile.

PurificationStrategy Start Crude Methyl 3-phenylisoxazole-5-carboxylate Analysis Analyze Purity (TLC/LC-MS) Start->Analysis Decision1 Is Regioisomer Present? Analysis->Decision1 Decision2 Is Purity > 85%? Decision1->Decision2 No (<5%) Chromatography Protocol B: Flash Chromatography (Gradient: 0-20% EtOAc/Hex) Decision1->Chromatography Yes (>5%) Recryst Protocol A: Recrystallization (Solvent: Ethanol) Decision2->Recryst Yes (Solid) AcidWash Pre-treatment: Base Wash (Sat. NaHCO3) Decision2->AcidWash No (Oily/Acidic) Final Pure Product (>98% HPLC) Recryst->Final Chromatography->Final AcidWash->Chromatography

Figure 1: Purification decision tree emphasizing the divergence between chromatographic separation for regioisomers and recrystallization for bulk purity.

Quality Control & Troubleshooting

Analytical Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Signal: Singlet at ~δ 6.8–7.2 ppm (Isoxazole C4-H).[1]

    • Ester Methyl: Singlet at ~δ 3.9–4.0 ppm.

    • Phenyl Group: Multiplets at ~δ 7.4–7.9 ppm.

    • Note: The C4-H proton shift is sensitive to the position of the phenyl ring.[1] In the 3-phenyl isomer, it is typically more shielded than in the 5-phenyl isomer.[1]

Common Issues
IssueCauseSolution
Oiling Out Solution too concentrated or cooled too fast.[1]Re-heat to dissolve, add a seed crystal, and cool very slowly. Add 5% water to ethanol to assist lattice formation.
Co-elution Gradient too steep.Reduce gradient slope (e.g., hold at 10% EtOAc for 5 CVs).
Low Yield Product highly soluble in wash solvent.Ensure wash solvent is at -20 °C. Use Hexane/EtOAc (9:[1]1) as an alternative wash.

References

  • Synthesis and Crystallography: Wang, J. et al. (2013).[2] Crystal structure of Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. Link[3]

  • Isoxazole Purification: Pinho e Melo, T. M. (2005). Recent Advances in the Synthesis of Isoxazoles. Current Organic Chemistry. Link

  • General Recrystallization Guide: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] Link

Sources

Method

Application Note: Utilizing Methyl 3-phenylisoxazole-5-carboxylate in Medicinal Chemistry Workflows

Executive Summary & Mechanistic Insights The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters, amides, and carboxylic acids to improve metabolic stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters, amides, and carboxylic acids to improve metabolic stability and modulate physicochemical properties[1]. Among its derivatives, Methyl 3-phenylisoxazole-5-carboxylate stands out as an exceptionally versatile building block.

From a mechanistic perspective, the architecture of this molecule offers two distinct pharmacological and synthetic advantages:

  • The 3-Phenyl Motif: Provides a lipophilic anchor capable of engaging in

    
     stacking and hydrophobic interactions within target binding pockets (e.g., the ATP-binding domain of Hsp90 or allosteric sites of viral integrases).
    
  • The 5-Carboxylate Ester: Serves as a highly reactive electrophilic handle. Unlike the relatively inert 3-position, the 5-position ester is highly susceptible to nucleophilic attack, allowing for rapid divergent synthesis into carboxamides, oxadiazoles, and reduced alcohol derivatives without disrupting the core heteroaromatic system[2].

By strategically manipulating this ester, researchers can access a vast chemical space, including antiproliferative agents, antimicrobial compounds, and antiparasitic drugs[3].

Divergent Synthetic Workflows

The true value of Methyl 3-phenylisoxazole-5-carboxylate lies in its ability to act as a central hub for generating diverse compound libraries. Below is a visual representation of its primary synthetic trajectories.

G A Methyl 3-phenylisoxazole- 5-carboxylate B 3-phenylisoxazole- 5-carboxylic acid A->B LiOH, THF/H2O (Saponification) D 1,2,4-Oxadiazole Derivatives (Antimicrobial Agents) A->D Amide Oxime, K2CO3, Heat (Cyclocondensation) C Isoxazole-5-carboxamides (e.g., Hsp90 inhibitors) B->C Amine, HATU, DIPEA (Amidation)

Divergent synthetic pathways of Methyl 3-phenylisoxazole-5-carboxylate.

Experimental Protocols

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure reaction fidelity and prevent the propagation of synthetic errors.

Protocol A: Synthesis of 3-Phenylisoxazole-5-carboxamides via Saponification and Amidation

This two-step protocol is widely used to generate structural analogues of Hsp90 inhibitors and anti-trypanosomal agents[2],[3].

Rationale & Causality: Direct amidation of the methyl ester with complex, sterically hindered amines often requires harsh conditions (e.g., trimethylaluminum) which can degrade the isoxazole ring. A two-step saponification-amidation sequence using HATU provides milder conditions, higher yields, and prevents ring-opening side reactions.

Step 1: Saponification to 3-Phenylisoxazole-5-carboxylic acid

  • Setup: Dissolve Methyl 3-phenylisoxazole-5-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF and

    
     (20 mL).
    
  • Reagent Addition: Add Lithium hydroxide monohydrate (

    
    , 1.5 eq) in one portion. Note: LiOH is preferred over NaOH/KOH as the 
    
    
    
    ion coordinates the ester carbonyl, accelerating hydrolysis while minimizing the risk of base-catalyzed isoxazole ring cleavage.
  • Reaction: Stir at ambient temperature for 2-4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (

    
    ) should completely disappear, replaced by a baseline spot.
    
  • Workup: Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract with EtOAc (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the carboxylic acid intermediate.

Step 2: Amide Coupling

  • Activation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF (10 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Reaction: Stir for 12 hours under a nitrogen atmosphere.

  • Workup & Purification: Quench with saturated aqueous

    
    . Extract with DCM, wash the organic layer extensively with 5% LiCl (to remove DMF), dry, and purify via flash column chromatography (DCM:MeOH gradients).
    
Protocol B: Direct Cyclocondensation to 3-Phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles

This protocol leverages the ester directly to build a second heterocyclic ring, yielding compounds with potent antimicrobial and antiviral properties.

Rationale & Causality: The ester acts as an electrophile for the O-acylation of an aryl amide oxime. Toluene is selected as the solvent because its high boiling point (110°C) allows for the thermal cyclodehydration of the intermediate O-acyl amidoxime into the final 1,2,4-oxadiazole without the need for additional dehydrating reagents.

  • Setup: To a stirred solution of Methyl 3-phenylisoxazole-5-carboxylate (1.0 eq) in anhydrous toluene (30 mL), add anhydrous

    
     (3.0 eq) and the appropriate N'-hydroxybenzimidamide (amide oxime) (1.5 eq).
    
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (110°C) for 14 hours.

  • Validation Checkpoint: LC-MS analysis should indicate the mass of the cyclized product

    
    , with no intermediate O-acyl amidoxime remaining.
    
  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and ethyl acetate. Purify the organic phase via silica gel chromatography to isolate the pure 1,2,4-oxadiazole derivative.

Biological Application: Hsp90 Inhibition Mechanism

Derivatives synthesized from this building block, particularly 3,4-diaryl-isoxazole-5-carboxamides, have shown significant efficacy as Hsp90 inhibitors. By replacing the unstable ester with a robust carboxamide, the molecule acts as an ATP-competitive inhibitor at the N-terminal domain of Hsp90, leading to the degradation of oncogenic client proteins[2].

Hsp90 Isox Isoxazole-5-carboxamide Derivative Hsp90 Hsp90 N-Terminal ATP-Binding Domain Isox->Hsp90 Competitive Binding (Displaces ATP) Client Client Proteins (e.g., EGFR, Akt, CDK4) Hsp90->Client Inhibition of Chaperone Function Degradation Proteasomal Degradation (Apoptosis/Tumor Suppression) Client->Degradation Ubiquitination

Mechanism of action for isoxazole-based Hsp90 inhibitors leading to client protein degradation.

Quantitative Data Summary

The table below summarizes the physicochemical and biological profiles of key compound classes derived from Methyl 3-phenylisoxazole-5-carboxylate.

Derivative ClassSynthetic TransformationPrimary Biological TargetKey Pharmacological Advantage
3,4-Diaryl-isoxazole-5-carboxamides Saponification + AmidationHsp90 / MicrotubulesHigh antiproliferative activity; structural analogue to known Hsp90 inhibitors[2].
Bis-heterocycles (1,2,4-Oxadiazoles) Cyclocondensation with Amide OximesHIV Integrase / Bacterial Cell WallEnhanced metabolic stability; rigidified pharmacophore.
N-(Pyridin-3-ylmethyl)isoxazole-5-carboxamides Saponification + AmidationTrypanosoma cruzi (CYP51)Improved aqueous solubility and tunable lipophilicity (LogD optimization)[3].

References

1.[1] Title: Advances in isoxazole chemistry and their role in drug discovery Source: National Institutes of Health (NIH) / RSC Advances URL:

2.[2] Title: Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties Source: ResearchGate / European Journal of Organic Chemistry URL:

3. Title: Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles Source: International Journal of Pharmaceutical and Chemical Sciences (IJPCSONLINE) URL:

4.[3] Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Publications / Journal of Medicinal Chemistry URL:

Sources

Application

Application Note: Methyl 3-phenylisoxazole-5-carboxylate in Agrochemical Discovery

Executive Summary Methyl 3-phenylisoxazole-5-carboxylate (CAS 1081-30-7) is a high-value heterocyclic scaffold utilized in the discovery and synthesis of next-generation agrochemicals.[1] Unlike its isomer (the 5-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-phenylisoxazole-5-carboxylate (CAS 1081-30-7) is a high-value heterocyclic scaffold utilized in the discovery and synthesis of next-generation agrochemicals.[1] Unlike its isomer (the 5-phenyl-3-carboxylate), this specific regioisomer provides a unique vector for substitution at the 5-position, critical for optimizing lipophilicity and metabolic stability in herbicide and fungicide candidates.[1]

This guide details the application of Methyl 3-phenylisoxazole-5-carboxylate as a privileged intermediate for synthesizing auxin transport inhibitors, herbicide safeners (isoxadifen analogs), and novel carboxamide fungicides.[1] It includes validated protocols for its synthesis, derivatization, and biological evaluation.[2][3][4]

Chemical Profile & Properties[5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Methyl 3-phenyl-1,2-oxazole-5-carboxylate
CAS Number 1081-30-7
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 142–144 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in water
Stability Stable under standard storage; sensitive to strong bases (hydrolysis)

Core Applications in Agrochemical Research

Herbicide Safener Development (Isoxadifen Analogs)

The 3-phenylisoxazole-5-carboxylate motif is a structural homolog of Isoxadifen-ethyl , a commercial safener used to protect cereal crops from sulfonylurea and imidazolinone herbicides.[1]

  • Mechanism: Enhances the expression of Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases in crops (e.g., maize, rice), accelerating the detoxification of herbicides without reducing weed control efficacy.

  • Application: Researchers use this methyl ester to synthesize libraries of 5-carboxylic acid derivatives to tune the logP and hydrolytic half-life, optimizing crop uptake.[1]

Synthesis of Fungicidal Carboxamides

Derivatization of the ester functionality to secondary and tertiary amides yields compounds with potent broad-spectrum fungicidal activity.[1]

  • Target: Succinate dehydrogenase (SDHI) or novel uncharacterized binding sites in fungal respiration pathways.

  • Lead Optimization: The phenyl ring at position 3 serves as a hydrophobic anchor, while the 5-carboxamide tail interacts with polar residues in the target enzyme.[1]

Auxin Transport Inhibition

Certain 3-phenylisoxazole derivatives act as inhibitors of polar auxin transport (PAT), mimicking the action of phytotropins.[1] This disrupts gravitropism and root elongation in susceptible weed species.

Experimental Protocols

Protocol A: Regioselective Synthesis via [3+2] Cycloaddition

Objective: To synthesize high-purity Methyl 3-phenylisoxazole-5-carboxylate from benzaldehyde oxime.

Principle: The synthesis relies on the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from benzaldehyde oxime) with methyl propiolate. This route is preferred over Claisen condensation for its high regioselectivity toward the 3,5-isomer.[1]

Reagents:

  • Benzaldehyde oxime (1.0 eq)[5]

  • Methyl propiolate (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Chlorination: Dissolve benzaldehyde oxime (10 mmol) in DCM (50 mL). Add NCS (11 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature to generate the hydroximoyl chloride intermediate.

  • Cycloaddition: Cool the mixture to 0°C. Add methyl propiolate (12 mmol).

  • Base Addition: Add Et₃N (12 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.[1] The base triggers the release of the nitrile oxide species.

  • Reflux: Allow to warm to room temperature, then reflux for 6 hours. Monitor consumption of hydroximoyl chloride by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane) to yield the product as a white solid.

Protocol B: Derivatization to Bioactive Carboxamides (Library Generation)

Objective: To convert the methyl ester into a library of amides for biological screening.

Reagents:

  • Methyl 3-phenylisoxazole-5-carboxylate (Starting Material)[1]

  • Diverse Amines (R-NH₂: Anilines, Benzylamines, Heterocyclic amines)

  • Trimethylaluminum (AlMe₃) (2.0M in Toluene) - Catalyst for direct amidation

Methodology (Direct Aminolysis):

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the amine (1.2 eq) in anhydrous Toluene (5 mL/mmol).

  • Activation: Slowly add AlMe₃ (1.2 eq) at 0°C. Stir for 30 minutes to form the dimethylaluminum amide species.

  • Coupling: Add Methyl 3-phenylisoxazole-5-carboxylate (1.0 eq) dissolved in Toluene.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

  • Quench: Carefully quench with dilute HCl (1M) at 0°C. Caution: Methane gas evolution.

  • Isolation: Extract with EtOAc. The resulting amide is typically >95% pure after solvent evaporation; further purification via recrystallization if necessary.

Visualization of Workflows

Figure 1: Synthesis and Derivatization Pathway

Caption: Regioselective synthesis of the scaffold followed by divergence into safener and fungicide candidates.

G Start Benzaldehyde Oxime Inter Hydroximoyl Chloride (Intermediate) Start->Inter NCS, DCM Core Methyl 3-phenylisoxazole- 5-carboxylate (CAS 1081-30-7) Inter->Core Methyl Propiolate Et3N, [3+2] Cycloaddition Path1 Hydrolysis Core->Path1 Path2 Aminolysis (AlMe3) Core->Path2 Acid Carboxylic Acid Scaffold Path1->Acid Path3 Safener Screening (GST Induction) Acid->Path3 Amide Carboxamide Library (Fungicides) Path2->Amide

[1]

Figure 2: Proposed Mechanism of Action (Safener Activity)

Caption: Hypothetical pathway for crop protection via GST induction by isoxazole carboxylates.

MOA Compound Isoxazole Carboxylate (Safener) Receptor Safener Binding Protein (SBP) Compound->Receptor Binds Signal Signal Transduction Receptor->Signal Activates Gene GST Gene Promoter Signal->Gene Transcription Enzyme GST Enzyme Upregulation Gene->Enzyme Translation Detox Herbicide Detoxification (Glutathione Conjugation) Enzyme->Detox Catalyzes

[1]

References

  • Synthesis & Crystal Structure: Wang, J., et al. (2013).[6] "Crystal structure of methyl 3-phenylisoxazole-5-carboxylate." Acta Crystallographica Section E, 69(8).

  • Isoxazole Agrochemicals Review: Zhu, Y., et al. (2020). "Isoxazoline: An Emerging Scaffold in Pesticide Discovery."[1][7] Journal of Agricultural and Food Chemistry.

  • Safener Mechanism: Riechers, D. E., et al. (2010). "Safeners for weed control."[1] Plant Physiology, 153(1).

  • Carboxamide Synthesis: Trimethylaluminum-mediated amide bond formation protocols. Organic Syntheses, Coll. Vol. 6, p. 615.

Sources

Method

Application Notes and Protocols for the Derivatization of Methyl 3-phenylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of experimental procedures for the chemica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of experimental procedures for the chemical derivatization of Methyl 3-phenylisoxazole-5-carboxylate. This compound serves as a versatile scaffold in medicinal chemistry, and its strategic functionalization is key to developing novel therapeutic agents. The protocols herein are designed to be robust and reproducible, focusing on transformations of the C5-ester group and modifications of the isoxazole core. We will explore the causality behind experimental choices, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Value of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle frequently incorporated into the architecture of pharmacologically active molecules. Its presence is associated with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Methyl 3-phenylisoxazole-5-carboxylate is a particularly useful building block, offering two primary sites for chemical diversification: the ester at the C5 position and the isoxazole ring itself. Understanding the distinct reactivity of these two components is crucial for the strategic design of synthetic routes to new chemical entities.

Core Concepts: Reactivity of the Scaffold

The derivatization strategy for Methyl 3-phenylisoxazole-5-carboxylate is dictated by the differential reactivity of its ester functional group and the isoxazole core.

  • The Ester Functional Group : The methyl ester at the C5 position is an electrophilic site susceptible to nucleophilic acyl substitution. This allows for a variety of transformations, including hydrolysis to a carboxylic acid, direct amidation to form amides, or reduction to a primary alcohol. These reactions are typically high-yielding and form the basis of most derivatization efforts.

  • The Isoxazole Ring : The isoxazole ring is an aromatic system, rendering it relatively stable under many reaction conditions. However, it is not inert. The N-O bond is the weakest link and can be cleaved under reductive conditions, such as catalytic hydrogenation. This ring-opening reaction provides a pathway to acyclic structures, significantly altering the molecular framework. The ring is generally stable to moderate basic and acidic conditions at room temperature, but lability can increase with high pH and elevated temperatures.

Derivatization Strategies & Protocols

This section details four primary derivatization pathways for Methyl 3-phenylisoxazole-5-carboxylate, complete with step-by-step protocols.

Strategy 1: Saponification to 3-Phenylisoxazole-5-carboxylic Acid

The conversion of the methyl ester to a carboxylic acid is a foundational step, creating a versatile intermediate for subsequent reactions, most notably amide bond formation.

Causality and Experimental Choice: Saponification via hydroxide-mediated hydrolysis is a classic and highly efficient method for cleaving methyl esters. Lithium hydroxide (LiOH) is often preferred due to its good solubility in mixed aqueous-organic solvent systems and the reduced propensity for side reactions compared to stronger bases like NaOH, although both are effective. A mixed solvent system, such as Tetrahydrofuran (THF) and water, is employed to ensure the solubility of both the relatively nonpolar starting ester and the ionic hydroxide salt.

Experimental Protocol: Hydrolysis of Methyl 3-phenylisoxazole-5-carboxylate

  • Dissolution : Dissolve Methyl 3-phenylisoxazole-5-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).

  • Base Addition : Add a solution of LiOH (1.5–2.0 eq.) in water to the stirred solution of the ester.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up & Acidification : Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Product Isolation : Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a dilute acid (e.g., 1N HCl or 10% citric acid solution). A white precipitate of 3-Phenylisoxazole-5-carboxylic acid should form.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from a suitable solvent like ethanol/water if needed.

Data Summary Table

ParameterCondition
Starting Material Methyl 3-phenylisoxazole-5-carboxylate
Key Reagent Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
Solvent Tetrahydrofuran (THF) / Water
Temperature Room Temperature to 50 °C
Typical Reaction Time 2 - 6 hours
Product 3-Phenylisoxazole-5-carboxylic acid[2]

Workflow Diagram

G cluster_0 Saponification Protocol start Dissolve Ester in THF/H2O add_base Add aq. LiOH Solution start->add_base stir Stir at RT, Monitor by TLC add_base->stir workup Remove THF, Acidify with HCl stir->workup isolate Filter and Dry Product workup->isolate product 3-Phenylisoxazole-5-carboxylic Acid isolate->product

Figure 1. Saponification Workflow
Strategy 2: Amide Formation via Acyl Chloride Intermediate

This two-step procedure is a robust and widely applicable method for synthesizing a diverse library of amides. It involves the initial conversion of the carboxylic acid (from Strategy 1) to a highly reactive acyl chloride, which then readily reacts with a primary or secondary amine.

Causality and Experimental Choice: While direct coupling agents can be used[3], the conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is an extremely effective activation method.[1] Thionyl chloride is often chosen for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The reaction is typically performed in an inert solvent like dichloromethane (DCM) and may be catalyzed by a drop of N,N-dimethylformamide (DMF). The subsequent reaction with an amine is rapid and generally high-yielding.

Experimental Protocol: Two-Step Amidation

Step A: Synthesis of 3-Phenylisoxazole-5-carbonyl chloride

  • Setup : To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 3-Phenylisoxazole-5-carboxylic acid (1.0 eq.) and suspend it in anhydrous DCM.

  • Reagent Addition : Add thionyl chloride (1.2–2.0 eq.) dropwise to the suspension at 0 °C (ice bath). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.

  • Isolation : Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-Phenylisoxazole-5-carbonyl chloride is often used directly in the next step without further purification.

Step B: Amide Coupling

  • Amine Solution : In a separate flask, dissolve the desired primary or secondary amine (1.0–1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C.

  • Acyl Chloride Addition : Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.

  • Work-up : Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table

ParameterStep A: Acyl ChlorideStep B: Amide Coupling
Starting Material 3-Phenylisoxazole-5-carboxylic acid3-Phenylisoxazole-5-carbonyl chloride
Key Reagent Thionyl Chloride (SOCl₂)Primary or Secondary Amine
Base N/ATriethylamine (TEA) or DIPEA
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Product 3-Phenylisoxazole-5-carbonyl chlorideN-substituted 3-phenylisoxazole-5-carboxamide[4]

Workflow Diagram

G cluster_1 Two-Step Amidation Workflow start 3-Phenylisoxazole-5-carboxylic Acid add_socl2 Add SOCl₂ in DCM start->add_socl2 acyl_chloride Intermediate: Acyl Chloride add_socl2->acyl_chloride couple Combine at 0°C, then RT acyl_chloride->couple amine_sol Prepare Amine + Base in DCM amine_sol->couple workup Aqueous Work-up couple->workup purify Purify (Chromatography) workup->purify product N-Substituted Amide purify->product

Figure 2. Amide Synthesis Workflow
Strategy 3: Reduction to (3-Phenylisoxazol-5-yl)methanol

Reduction of the ester to a primary alcohol provides a different handle for derivatization, such as etherification or oxidation to the corresponding aldehyde.

Causality and Experimental Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[5][6] It is significantly more reactive than sodium borohydride. The reaction must be carried out under strictly anhydrous conditions using an ether-type solvent like THF or diethyl ether, as LiAlH₄ reacts violently with water. The work-up procedure is critical and involves the sequential, careful addition of water and a base to quench excess reagent and precipitate aluminum salts, which can then be easily filtered off.

Experimental Protocol: Ester Reduction

  • Setup : Prepare a suspension of LiAlH₄ (1.5–2.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Ester Addition : Dissolve Methyl 3-phenylisoxazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting material (typically 1-4 hours).

  • Quenching (Fieser work-up) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

  • Product Isolation : Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification : Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (3-Phenylisoxazol-5-yl)methanol.[7][8][9] The product can be further purified by silica gel chromatography if necessary.

Data Summary Table

ParameterCondition
Starting Material Methyl 3-phenylisoxazole-5-carboxylate
Key Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Typical Reaction Time 1 - 4 hours
Product (3-Phenylisoxazol-5-yl)methanol

Workflow Diagram

G cluster_2 Ester Reduction Workflow start Prepare LiAlH₄ suspension in THF add_ester Add Ester solution at 0°C start->add_ester react Stir at RT, Monitor by TLC add_ester->react quench Quench (Fieser Work-up) react->quench filter Filter through Celite® quench->filter purify Concentrate Filtrate filter->purify product (3-Phenylisoxazol-5-yl)methanol purify->product

Figure 3. Alcohol Synthesis Workflow

References

  • Wang, X., Li, Z., & Wang, Q. (2010). (3-Phenylisoxazol-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(4), o536. [Link]

  • BenchChem. (n.d.). Methyl 6-aminobenzo[d]isoxazole-3-carboxylate Technical Guide.
  • Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-Ones Under Aqueous Conditions. HETEROCYCLES, 102(9), 1713. [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Ahmadi, S., & Alimohammadi, Z. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1, 118-126. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Vantourout, J. C., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Organic Synthesis. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
  • Li, Y., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o267. [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • PubChem. (n.d.). 3-phenylisoxazole-5-carboxylic acid. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 3-Phenylisoxazole-5-Carboxylate

Executive Summary Methyl 3-phenylisoxazole-5-carboxylate is a highly versatile heterocyclic scaffold utilized extensively in the development of agrochemicals, anti-inflammatory agents, and novel pharmaceuticals. Transiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-phenylisoxazole-5-carboxylate is a highly versatile heterocyclic scaffold utilized extensively in the development of agrochemicals, anti-inflammatory agents, and novel pharmaceuticals. Transitioning the synthesis of this core from discovery-scale to multigram or kilogram production presents unique chemical engineering challenges, primarily due to the handling of highly energetic intermediates and the need for strict regiocontrol.

This application note details two field-proven, scalable methodologies: a regioselective 1,3-dipolar cycloaddition and a robust downstream esterification route. By focusing on mechanistic causality and self-validating experimental designs, this guide provides drug development professionals with the parameters necessary to ensure safety, high yield, and batch-to-batch reproducibility.

Mechanistic Causality & Reaction Design

The 1,3-Dipolar Cycloaddition Pathway

The de novo construction of the isoxazole core relies on the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne[1]. To synthesize the target molecule, benzonitrile oxide is reacted with methyl propiolate.

  • Causality of In-Situ Generation: Benzonitrile oxide is a highly reactive 1,3-dipole that is prone to spontaneous, exothermic dimerization into diphenylfuroxan. To prevent this parasitic pathway during scale-up, the dipole must not be isolated. Instead, it is generated in situ via the slow, base-mediated dehydrohalogenation of N-hydroxybenzimidoyl chloride. By maintaining a low steady-state concentration of the dipole in the presence of the dipolarophile, the bimolecular cycloaddition outcompetes dimerization.

  • Regioselectivity: The reaction of benzonitrile oxide with methyl propiolate inherently favors the formation of the 5-carboxylate isomer over the 4-carboxylate[2]. According to Frontier Molecular Orbital (FMO) theory, this cycloaddition is governed by the interaction between the HOMO of the dipole and the LUMO of the electron-deficient dipolarophile[1]. The alignment of the largest orbital coefficients dictates the regiochemical outcome, placing the ester group at the 5-position.

G1 A Benzaldehyde Oxime B N-Hydroxybenzimidoyl Chloride A->B NCS, DMF C Benzonitrile Oxide (Reactive Dipole) B->C Base (-HCl) E 1,3-Dipolar Cycloaddition C->E + G Diphenylfuroxan (Byproduct) C->G Dimerization D Methyl Propiolate (Dipolarophile) D->E + F Methyl 3-phenylisoxazole- 5-carboxylate E->F HOMO-LUMO Control

Fig 1. Mechanistic workflow and byproduct divergence in the 1,3-dipolar cycloaddition.

The Esterification Pathway

For facilities where handling energetic nitrile oxides at scale poses insurmountable safety constraints, the direct esterification of the commercially available 3-phenylisoxazole-5-carboxylic acid provides a highly reliable, alternative entry point[3]. The acid is converted to a highly electrophilic acid chloride using thionyl chloride, followed by rapid alcoholysis with methanol.

G2 N1 3-Phenylisoxazole-5-carboxylic acid N3 3-Phenylisoxazole-5-carbonyl chloride N1->N3 Chlorination N2 Thionyl Chloride (SOCl2) N2->N3 N5 Methyl 3-phenylisoxazole-5-carboxylate N3->N5 Esterification N4 Methanol (CH3OH) N4->N5

Fig 2. Alternative scale-up route via acid chloride intermediate.

Process Optimization & Quantitative Data

When scaling the cycloaddition, solvent selection and the rate of base addition are the most critical parameters. A comparative study of conditions is summarized in Table 1.

Causality of Optimization: Utilizing a biphasic or heterogeneous system (Toluene/KHCO₃) combined with a prolonged reaction time minimizes the local concentration of the reactive dipole. Soluble bases like Et₃N cause rapid dehydrohalogenation, leading to localized dipole spikes and subsequent furoxan formation, which depresses the overall yield and complicates downstream crystallization.

Table 1: Solvent and Base Screening for 1,3-Dipolar Cycloaddition (100 mmol scale)

SolventBase (Equiv)Addition Time (h)Temp (°C)Yield (%)5-Isomer : 4-Isomer Ratio
DichloromethaneEt₃N (1.2)1.00 to 256892:8
TetrahydrofuranEt₃N (1.2)1.00 to 257490:10
TolueneEt₃N (1.2)4.00 to 258595:5
Toluene KHCO₃ (2.0) 4.0 25 88 96:4

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in physical or analytical cues that confirm the reaction is proceeding correctly before moving to the next phase.

Protocol A: Scale-Up 1,3-Dipolar Cycloaddition (Toluene/KHCO₃ Method)

Target Scale: 1.0 Mole

  • Imidoyl Chloride Formation: Dissolve benzaldehyde oxime (1.0 eq, 121 g, 1.0 mol) in anhydrous DMF (1 L) in a 2 L round-bottom flask. Add N-chlorosuccinimide (NCS) (1.05 eq, 140 g) in 10 g portions over 45 minutes.

    • Self-Validation: The reaction is mildly exothermic. Maintain the internal temperature between 25–30 °C using a water bath. A distinct color change from colorless to pale yellow indicates active chlorination. Completion is confirmed when a TLC aliquot (Hexanes:EtOAc 4:1) shows complete consumption of the oxime (R_f 0.3) and the appearance of the higher-running chloride (R_f 0.6).

  • Cycloaddition Setup: Transfer the N-hydroxybenzimidoyl chloride solution to a 5 L jacketed reactor containing toluene (2 L), methyl propiolate (1.2 eq, 100 g, 1.2 mol), and finely powdered KHCO₃ (2.0 eq, 200 g).

  • Controlled Generation: Stir the suspension vigorously at 25 °C for 12 hours.

    • Self-Validation: CO₂ gas evolution will be observed immediately upon mixing. The cessation of bubbling serves as a primary visual indicator that the dehydrohalogenation is complete and the dipole has been fully consumed.

  • Workup: Filter the inorganic salts through a Celite pad. Wash the organic layer with water (3 x 1 L) to completely partition and remove the DMF. Concentrate the toluene layer under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol. The 5-carboxylate isomer selectively crystallizes as white needles, leaving the trace 4-carboxylate isomer and any furoxan in the mother liquor.

Protocol B: Two-Step Esterification of 3-Phenylisoxazole-5-carboxylic acid

Target Scale: 1.0 Mole

  • Acid Chloride Generation: Suspend 3-phenylisoxazole-5-carboxylic acid (1.0 eq, 189 g, 1.0 mol) in anhydrous dichloromethane (1.5 L). Add catalytic DMF (2 mL) to act as a Vilsmeier-Haack formylating intermediate.

  • Thionyl Chloride Addition: Add thionyl chloride (1.2 eq, 143 g, 1.2 mol) dropwise over 1 hour at 0–5 °C[3].

    • Self-Validation: Vigorous HCl and SO₂ gas evolution will occur. The opaque suspension will gradually transition into a clear, homogeneous yellow solution. This physical phase change self-validates the complete conversion of the insoluble carboxylic acid to the soluble acid chloride.

  • Concentration: Remove the DCM and excess SOCl₂ under reduced pressure to yield a yellow oil. Caution: Do not expose the intermediate to ambient moisture.

  • Alcoholysis: Redissolve the crude acid chloride in fresh anhydrous DCM (1 L). Slowly add anhydrous methanol (2.0 eq, 64 g, 2.0 mol) followed by Et₃N (1.5 eq, 151 g) at 0 °C. Stir for 6 hours at room temperature[3].

  • Workup & Isolation: Wash the organic phase with 1M HCl (500 mL) to remove excess amine, followed by saturated NaHCO₃ (500 mL) and brine. Dry over Na₂SO₄, concentrate, and recrystallize from ethyl acetate/hexanes to yield Methyl 3-phenylisoxazole-5-carboxylate (approx. 85% yield)[3].

References

  • 1,3-Dipolar cycloaddition. Wikipedia. Mechanistic overview of Huisgen cycloadditions and FMO theory. URL:[Link]

  • Umpolung of propiolate reactivity in a 1,3-dipolar cycloaddition. Sheilagh B. Bautz et al. South African Journal of Chemistry, 1982, 35, 166-170. Details the regioselective preference for the 5-carboxylate isomer. URL:[Link]

  • Methyl 3-phenylisoxazole-5-carboxylate. Li Wang, Ya-jun Li, Yao-dong Li. Acta Crystallographica Section E: Structure Reports Online, 2014 Mar 1; 70(Pt 3): o250. Details the esterification protocol and crystallographic data. URL:[Link]

Sources

Method

Application Note: Precision One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Executive Summary & Strategic Importance The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., oxacillin), COX-2 inhibitors (e.g., valdecoxib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., oxacillin), COX-2 inhibitors (e.g., valdecoxib analogs), and glutamate receptor agonists. While the 3,4-disubstituted isomer (found in Valdecoxib) often requires transition-metal catalysis (Ru) or specific condensation routes, the 3,5-disubstituted isoxazole is the thermodynamic product of the classic Huisgen 1,3-dipolar cycloaddition.

This guide details the one-pot oxidative cycloaddition strategy. Unlike traditional stepwise methods that require the isolation of unstable hydroximoyl chloride intermediates, this protocol generates the reactive nitrile oxide species in situ. This approach maximizes atom economy, minimizes handling of lachrymatory intermediates, and enhances safety.

Key Technical Advantages[1]
  • Regiocontrol: Thermal pathways naturally favor the 3,5-isomer due to steric hindrance; Copper(I) catalysis can be employed to enforce this regioselectivity further.

  • Green Chemistry: The use of Chloramine-T or aqueous media reduces the reliance on chlorinated solvents.

  • Efficiency: Condenses three distinct synthetic steps (oxime formation, oxidation, cycloaddition) into a single vessel.

Mechanistic Insight: The Dipolar Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a [3+2] cycloaddition between a nitrile oxide (1,3-dipole) and a terminal alkyne (dipolarophile).

The "One-Pot" Cascade[2]
  • Condensation: Aldehyde reacts with hydroxylamine to form an aldoxime .

  • Oxidative Chlorination: An oxidant (Chloramine-T or NCS) converts the aldoxime into a hydroximoyl chloride .

  • Dehydrohalogenation: Base-mediated elimination generates the nitrile oxide in situ.

  • Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with the alkyne.

Critical Control Point: The nitrile oxide is unstable and prone to dimerization (forming furoxans). Slow generation in the presence of the alkyne is crucial to favor the cross-reaction over dimerization.

Visualization: Reaction Mechanism[1][2][3][4][5][6][7]

ReactionMechanism Aldehyde Aldehyde (R-CHO) Aldoxime Aldoxime (R-CH=NOH) Aldehyde->Aldoxime + NH2OH·HCl Chlorination Hydroximoyl Chloride Aldoxime->Chlorination + Oxidant (Chloramine-T/NCS) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Chlorination->NitrileOxide - HCl (Base) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Furoxan Furoxan (Dimer Side Product) NitrileOxide->Furoxan Dimerization (If Alkyne low conc) Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Isoxazole

Figure 1: The cascade mechanism from aldehyde to isoxazole, highlighting the critical nitrile oxide intermediate and the risk of dimerization.

Experimental Protocols

We present two validated protocols. Protocol A is the robust, "Green" standard using Chloramine-T. Protocol B is the "Classic" organic synthesis route using NCS, suitable for substrates sensitive to the sulfonamide byproducts of Chloramine-T.

Protocol A: Chloramine-T Mediated Synthesis (Green/Aqueous)

Best for: Rapid library synthesis, robust substrates, eco-friendly requirements.

Reagents:

  • Aromatic/Aliphatic Aldehyde (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.2 equiv)[1]

  • Chloramine-T trihydrate (1.2 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Oxime Formation: In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) and NH₂OH·HCl (1.2 mmol) in Ethanol/Water (10 mL). Stir at room temperature (RT) for 30 minutes. Monitor by TLC (disappearance of aldehyde).

  • Reagent Addition: Add the Terminal Alkyne (1.2 mmol) to the reaction mixture.

  • Oxidative Cyclization: Add Chloramine-T (1.2 mmol) in small portions over 15 minutes.

    • Why? Portion-wise addition keeps the concentration of nitrile oxide low, preventing dimerization (furoxan formation).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

  • Workup: Cool to RT. The product often precipitates.[2]

    • If solid:[3] Filter and wash with cold water.[1]

    • If oil: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).

Protocol B: NCS/Et₃N Mediated Synthesis (Anhydrous)

Best for: Water-sensitive substrates, precise regiocontrol using Cu(I) additives.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Oxime Generation: Stir Aldehyde and NH₂OH·HCl in DMF at RT for 1 hour.

  • Chlorination: Add NCS (1.1 equiv) and stir for 1 hour at RT.

    • Observation: The reaction may warm slightly. Ensure complete conversion to hydroximoyl chloride via TLC.

  • Cycloaddition: Add the Terminal Alkyne (1.2 equiv).

  • Base Addition (Critical): Dissolve Et₃N in 1 mL DMF and add dropwise over 30 minutes.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The base triggers the release of the nitrile oxide. Slow addition is the key to regioselectivity and yield.

  • Completion: Stir at RT for 6–12 hours. Pour into ice water to precipitate the product.

Data Analysis & Optimization

Regioselectivity & Yield Comparison

The following table summarizes typical outcomes based on the method and substrate electronics.

VariableProtocol A (Chloramine-T)Protocol B (NCS/Base)Protocol C (Cu-Catalyzed)*
Major Isomer 3,5-Disubstituted3,5-DisubstitutedExclusive 3,5-Disubstituted
Typical Yield 75–92%60–85%85–95%
Regio-ratio (3,5:3,4) ~90:10~85:15>99:1
Solvent System EtOH/H₂O (Green)DCM or DMFt-BuOH/H₂O
Atom Economy HighModerateHigh

*Note: Protocol C involves adding CuSO₄ (10 mol%) and Sodium Ascorbate (20 mol%) to Protocol A step 2. This "Click" variant locks the regioselectivity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Nitrile oxide concentration too high.Add Oxidant (Chloramine-T) or Base (Protocol B) slower . Dilute reaction.
Regioisomer Mixture High temperature or steric clashes.Lower temperature (RT). Switch to Cu(I) catalysis (Protocol C).
Incomplete Reaction Poor solubility of alkyne.Use a co-solvent (THF or Dioxane) to ensure homogeneity.
Sticky/Oily Product Trapped succinimide or sulfonamide byproducts.Wash organic layer thoroughly with dilute NaOH (removes succinimide) or water.

Decision Workflow

Use this logic tree to select the appropriate synthetic route for your specific molecule.

Workflow Start Start: Target Molecule 3,5-Disubstituted Isoxazole Solubility Is the substrate water/alcohol soluble? Start->Solubility Sensitive Is substrate acid/base sensitive? Solubility->Sensitive No (Lipophilic) Regio Is >99% Regiopurity critical? Solubility->Regio Yes ProtA Protocol A: Chloramine-T (EtOH/H2O) Sensitive->ProtA No ProtB Protocol B: NCS/Et3N (DMF) Sensitive->ProtB Yes Regio->ProtA No ProtC Protocol C: Cu(I) Catalyzed Variant Regio->ProtC Yes

Figure 2: Decision matrix for protocol selection based on substrate solubility and purity requirements.

References

  • Rai, K. M. L., et al. (2014). "Chloramine-T mediated synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions." Asian Journal of Chemistry. (General reference for Chloramine-T methodology).

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. (Foundational mechanism).

  • Fokin, V. V., et al. (2002). "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. (Regarding Cu-catalyzed regioselectivity).

  • Tang, S., et al. (2009).[4] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters.

  • Chatterjee, A., et al. (2015).[12] "Green synthesis of isoxazoles in water." RSC Advances.

Sources

Application

"ultrasound-assisted synthesis of isoxazole derivatives"

Advanced Protocols & Green Methodologies[1][2][3][4][5][6][7][8] Core Directive & Executive Summary The isoxazole scaffold is a pharmacophore of immense significance, serving as the core architecture for valdecoxib (COX-...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols & Green Methodologies[1][2][3][4][5][6][7][8]

Core Directive & Executive Summary

The isoxazole scaffold is a pharmacophore of immense significance, serving as the core architecture for valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and various beta-lactamase inhibitors. Traditional synthesis (e.g., Claisen condensation followed by cyclization) often suffers from poor atom economy, harsh thermal requirements, and toxic solvent usage.

This guide details the Ultrasound-Assisted Synthesis (UAS) of isoxazole derivatives. By leveraging acoustic cavitation , researchers can drive 1,3-dipolar cycloadditions and multi-component condensations in aqueous media at ambient temperatures. This approach not only aligns with Green Chemistry Principle #6 (Energy Efficiency) but frequently enhances regioselectivity and yield compared to silent (conventional) methods.

Mechanistic Insight: The Sonochemical Advantage[1][2][6][9]

To implement UAS effectively, one must understand that ultrasound does not interact directly with molecular orbitals. Instead, it acts via Acoustic Cavitation .[1][2][3]

2.1 The "Hot Spot" Theory

As ultrasonic waves (typically 20–50 kHz) propagate through the reaction medium (e.g., water/ethanol), they create alternating high-pressure (compression) and low-pressure (rarefaction) cycles.

  • Bubble Formation: Microbubbles form during rarefaction.

  • Growth: Bubbles absorb energy and grow.

  • Collapse: Bubbles implode violently during compression.

This collapse generates localized "hot spots" with temperatures >5000 K and pressures >1000 atm. In the context of isoxazole synthesis, this phenomenon drives the reaction through two distinct vectors:

  • Macro-Mixing (Mass Transfer): Shockwaves disrupt the hydration shell of reagents in aqueous media, increasing the effective collision frequency between organic substrates and water-soluble oxidants (e.g., Chloramine-T, TCCA).

  • Micro-Reactivity: The extreme local energy overcomes the activation barrier for the formation of the Nitrile Oxide intermediate, the rate-limiting step in 1,3-dipolar cycloadditions.

2.2 Mechanistic Pathway Visualization

The following diagram illustrates the pathway for the synthesis of 3,5-disubstituted isoxazoles via the oxidative cycloaddition of aldoximes, highlighting where sonication exerts its catalytic influence.

IsoxazoleMechanism Aldehyde Aldehyde (R-CHO) Aldoxime Aldoxime Intermediate Aldehyde->Aldoxime Condensation Hydroxylamine NH2OH·HCl Hydroxylamine->Aldoxime NitrileOxide Nitrile Oxide (R-C≡N+-O-) Aldoxime->NitrileOxide Dehydrogenation Oxidant Oxidant (TCCA/Chloramine-T) Oxidant->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole 1,3-Dipolar Cycloaddition Alkyne Alkyne (R'-C≡CH) Alkyne->Isoxazole US1 Ultrasound (Cavitation) Mass Transfer US1->Aldoxime Accelerates US2 Ultrasound (Hot Spots) Radical Initiation US2->NitrileOxide Activates

Caption: Mechanistic pathway of ultrasound-assisted 1,3-dipolar cycloaddition. Sonication critically accelerates the in-situ generation of nitrile oxides.

Experimental Protocols
3.1 Equipment Setup & Selection
  • Ultrasonic Bath (Cleaning Bath): Suitable for scale-up and general screening.

    • Frequency: 35–45 kHz.

    • Power: 100–300 W.

    • Note: Position the flask at the "node" (area of maximum agitation) within the bath. Maintain water level inside the bath equal to the solvent level in the flask.[4]

  • Ultrasonic Probe (Horn): Preferred for kinetic studies and difficult substrates. Delivers energy directly into the solution.

    • Frequency: 20 kHz.[5][6]

    • Amplitude: 40–60%.

    • Note: Requires pulsed mode (e.g., 5s ON / 2s OFF) to prevent solvent overheating.

3.2 Protocol A: One-Pot Synthesis via Nitrile Oxides (Green Chemistry)

This protocol utilizes Trichloroisocyanuric Acid (TCCA) or Chloramine-T as a safe oxidant in aqueous ethanol, avoiding toxic chlorinated solvents.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[4][7]

  • Hydroxylamine Hydrochloride (1.2 mmol)[4][7]

  • Terminal Alkyne (1.2 mmol)

  • Chloramine-T (1.2 mmol) or TCCA (0.5 mmol)

  • Solvent: Ethanol:Water (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Pre-mixing: In a 50 mL Erlenmeyer flask, dissolve the aldehyde and hydroxylamine hydrochloride in the EtOH:H₂O mixture.

  • Oximation: Sonicate the mixture in a bath (40 kHz, ambient temp) for 2–5 minutes until the solution becomes clear (formation of aldoxime).

  • Addition: Add the Alkyne and the Oxidant (Chloramine-T/TCCA) to the reaction vessel.

  • Irradiation: Sonicate the mixture for 15–30 minutes.

    • QC Check: Monitor temperature.[5][8][6][9] If T > 40°C, add ice to the bath.

    • Endpoint: Monitor via TLC (Ethyl Acetate:Hexane 2:8). Disappearance of aldoxime indicates completion.

  • Workup:

    • The product often precipitates out of the aqueous ethanolic solution.

    • Filter the solid under vacuum.[4]

    • Wash with ice-cold water (3 x 10 mL) to remove succinimide/sulfonamide byproducts.

    • Recrystallize from hot ethanol if necessary.

Self-Validating Check: If the solution turns yellow/brown but no precipitate forms, the nitrile oxide may be dimerizing to furoxan. Increase the equivalent of the alkyne or switch to a probe sonicator to accelerate the cycloaddition step over the dimerization side-reaction.

3.3 Protocol B: Vitamin B1-Catalyzed Condensation

A metal-free approach for synthesizing isoxazol-5(4H)-ones .

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[4][7]

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.0 mmol)

  • Catalyst: Thiamine Hydrochloride (Vitamin B1) (0.05 mmol)

  • Solvent: Water (5 mL)

Procedure:

  • Combine all reagents in a 25 mL flask.

  • Sonicate at room temperature for 10–20 minutes.

  • The mixture will become turbid as the product precipitates.

  • Filter and wash with water.[4]

Data Presentation: Ultrasound vs. Conventional[1][2][4][11][13][14][15][16]

The following data summarizes the efficiency gains when switching from conventional stirring (Silent) to Ultrasound (US) for the synthesis of 3,5-diphenylisoxazole.

ParameterConventional Method (Reflux)Ultrasound-Assisted (Ambient)Improvement Factor
Time 4 – 6 Hours12 – 25 Minutes~15x Faster
Yield 65 – 75%88 – 96%+20% Yield
Solvent DCM / Toluene (Toxic)Ethanol / Water (Green)Eco-Friendly
Energy High (Heating Mantle)Low (Cavitation Energy)Energy Efficient
Selectivity Moderate (Side products common)High (Regioselective)Purity
Workflow Visualization

This diagram guides the researcher through the decision-making process for selecting the correct protocol and optimizing the reaction.

Workflow Start Start: Isoxazole Synthesis TargetCheck Target Structure? Start->TargetCheck RouteA Route A: 3,5-Disubstituted (Cycloaddition) TargetCheck->RouteA Isoxazole RouteB Route B: Isoxazol-5-ones (Condensation) TargetCheck->RouteB Isoxazolone SetupA Reagents: Aldehyde + Alkyne Oxidant: TCCA/Chloramine-T Solvent: EtOH/Water RouteA->SetupA SetupB Reagents: Aldehyde + Beta-Keto Ester Catalyst: Vitamin B1 Solvent: Water RouteB->SetupB Sonication Sonication Phase (Bath: 40kHz or Probe: 20kHz) SetupA->Sonication SetupB->Sonication Monitor Monitor: TLC & Temp (Keep T < 45°C) Sonication->Monitor Monitor->Sonication Incomplete (Add 5 min) Workup Workup: Precipitation & Filtration Monitor->Workup Complete

Caption: Operational workflow for selecting and executing ultrasound-assisted isoxazole synthesis protocols.

References
  • Souza, R. O. M. A., et al. (2018). "Ultrasound-assisted synthesis of isoxazoles/isoxazolines: A review." Ultrasonics Sonochemistry. [Link][4]

  • Koufaki, M., et al. (2014). "Ultrasound assisted synthesis of 3,5-disubstituted isoxazoles." Ultrasonics Sonochemistry, 21(1), 35-39. [Link]

  • Maddila, S., et al. (2016). "Mn(II)-catalyzed ultrasound assisted synthesis of isoxazoles in water." Arabian Journal of Chemistry. [Link]

  • Cravotto, G., & Cintas, P. (2006). "Power ultrasound in organic synthesis: moving cavitational chemistry from academia to pharmaceutical and fine chemical industry." Chemical Society Reviews, 35, 180-196. [Link]

  • Prajapati, A. K., & Modi, V. (2019). "Green synthesis of isoxazole derivatives: A Review." Current Green Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoxazole Synthesis &amp; Troubleshooting

Topic: Common Problems in the Synthesis of Isoxazoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4 (2025) Diagnostic & Method Selection Before troubleshooting spe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Problems in the Synthesis of Isoxazoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4 (2025)

Diagnostic & Method Selection

Before troubleshooting specific failures, verify that your synthetic strategy aligns with your structural targets. Isoxazole synthesis is dominated by two primary disconnects: the [3+2] cycloaddition (Nitrile Oxide route) and the [3+2] cyclocondensation (Hydroxylamine route).

Method Selection Flowchart

IsoxazoleMethodology Start Target Isoxazole Structure Subst Substitution Pattern? Start->Subst Iso35 3,5-Disubstituted Subst->Iso35 Iso34 3,4-Disubstituted Subst->Iso34 IsoTris 3,4,5-Trisubstituted Subst->IsoTris MethodA Method A: Nitrile Oxide [3+2] (Cu-Catalyzed / Click) Iso35->MethodA High Selectivity MethodB Method B: Condensation (1,3-Dicarbonyl + NH2OH) Iso35->MethodB pH Dependent Iso34->MethodA Difficult (Requires specific electronics) MethodC Method C: Enaminone Route (Regio-controlled) Iso34->MethodC Via Formylation IsoTris->MethodB Classic Route IsoTris->MethodC Best Regiocontrol Problem1 Risk: Dimerization (Furoxan) MethodA->Problem1 Problem2 Risk: Regio-Mixtures MethodB->Problem2

Caption: Strategic decision tree for selecting the optimal isoxazole synthesis route based on substitution pattern and associated risks.

Troubleshooting Module: [3+2] Cycloaddition (Nitrile Oxide Route)

This route involves the reaction of a nitrile oxide (dipole) with an alkyne (dipolarophile).[1][2][3][4] It is the most versatile method but suffers from stability issues.

Issue 1: Low Yield & Formation of Furoxan Byproducts

Symptom: The reaction mixture turns yellow/orange, and LCMS shows a peak with mass


. The desired isoxazole yield is <30%.
Diagnosis: Dimerization.  Nitrile oxides are unstable species. If their local concentration is too high, they dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) faster than they react with the alkyne.

Corrective Actions:

  • Switch to In-Situ Generation (The Huisgen Method): Never isolate the nitrile oxide. Generate it in the presence of the alkyne.

  • Implement Slow Addition: If using a hydroximoyl chloride precursor, add the base (TEA/DIPEA) via syringe pump over 4–8 hours. This keeps the steady-state concentration of the nitrile oxide low, statistically favoring the reaction with the alkyne (present in excess) over dimerization.

  • Increase Dipolarophile Equivalents: Use 1.5–3.0 equivalents of the alkyne to shift kinetics toward the cycloaddition.

Issue 2: Poor Regioselectivity (3,5- vs 3,4-Isomers)

Symptom: You obtain a mixture of regioisomers (e.g., 60:40 ratio), making purification difficult. Mechanism: Thermal cycloaddition is governed by FMO (Frontier Molecular Orbital) theory. Sterics usually favor the 3,5-isomer, but electronic factors in the alkyne can erode this selectivity.

Corrective Action: Copper(I) Catalysis (CuNOAC) Similar to the famous CuAAC "Click" reaction for triazoles, Copper(I) can catalyze the reaction of nitrile oxides (or their precursors) with terminal alkynes to yield exclusively 3,5-disubstituted isoxazoles.

Protocol: Cu-Catalyzed One-Pot Synthesis (3,5-Selective) Reference Standard: Fokin et al. (2005) / Hansen et al.

  • Reagents:

    • Aldoxime (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Chloramine-T (1.2 equiv) [Oxidant source]

    • 
       (5 mol%)
      
    • Sodium Ascorbate (10 mol%)

    • Solvent:

      
       (1:1)
      
  • Procedure:

    • Dissolve aldoxime and alkyne in solvent.

    • Add Chloramine-T (generates nitrile oxide in situ).

    • Add Cu source and ascorbate. Stir at RT for 6–12h.

  • Why it works: Chloramine-T converts the aldoxime to the nitrile oxide slowly. The Cu(I) species coordinates the alkyne, directing the nitrile oxide attack to the terminal carbon, enforcing 3,5-regioselectivity (>98:2).

Troubleshooting Module: Condensation (1,3-Dicarbonyl Route)

This route involves the reaction of hydroxylamine (


) with a 1,3-dicarbonyl or 

-unsaturated ketone.
Issue 3: "Wrong" Regioisomer or Mixtures (3,5 vs 5,3)

Symptom: Reaction of a non-symmetric 1,3-diketone yields the unwanted isomer or a separable mixture. Diagnosis: pH-Dependent Nucleophilicity. Hydroxylamine has two nucleophilic sites: Nitrogen and Oxygen.

  • Basic Conditions (pH > 10): Hydroxylamine acts as a harder nucleophile (N-attack first). It attacks the most electrophilic carbonyl.

  • Acidic Conditions (pH < 4): Promotes initial attack by Oxygen or dehydration pathways that differ from basic conditions.

Corrective Action: pH Control Strategy Use the table below to guide your conditions based on the desired outcome.

Target IsomerMechanismRecommended ConditionNotes
5-Substituted-3-Methyl Kinetic ControlBasic (

)
N-attack on most reactive carbonyl (usually the one away from bulky groups).
3-Substituted-5-Methyl ThermodynamicAcidic (

)
Allows equilibration; often favors the more stable conjugated system.
Issue 4: Incomplete Cyclization (Intermediate Stalling)

Symptom: Isolation of an open-chain oxime or enaminone intermediate rather than the closed isoxazole. Diagnosis: The dehydration step (ring closure) often requires heat or acid catalysis. Corrective Action:

  • If the intermediate is isolated, reflux in ethanol with a catalytic amount of

    
    -TsOH or concentrated 
    
    
    
    .
  • Advanced Fix: Use

    
    -enamino ketones  instead of diketones. They are more reactive and regioselective.
    

Visualizing the Reaction Pathways

Understanding the competition between the desired pathway and the "Furoxan trap" is critical for process optimization.

NitrileOxidePathways cluster_Trap The 'Furoxan Trap' (High Conc.) cluster_Product Desired Pathway Precursor Aldoxime / Hydroximoyl Chloride NO Nitrile Oxide (R-CNO) (Reactive Dipole) Precursor->NO Base/Oxidant Furoxan Furoxan Dimer (Dead End) NO->Furoxan Dimerization (k_dimer) Isoxazole Isoxazole Product NO->Isoxazole Cycloaddition (k_cyclo) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole Note Key Control: Keep [NO] low so Rate(cyclo) > Rate(dimer) Note->NO

Caption: Kinetic competition between isoxazole formation and furoxan dimerization. Success depends on keeping the steady-state concentration of Nitrile Oxide low.

Frequently Asked Questions (FAQs)

Q: Can I use CuAAC conditions (Sodium Ascorbate/CuSO4) for internal alkynes? A: No. The Copper(I) mechanism requires a terminal proton (C-H) to form the copper acetylide intermediate. For internal alkynes, you must rely on thermal cycloaddition. To improve yield/selectivity for internal alkynes, consider using Ruthenium catalysis (RuAAC) or simply high-temperature conditions in sealed tubes, though regioselectivity will be substrate-dependent.

Q: My nitrile oxide precursor is unstable. How do I handle it? A: Many hydroximoyl chlorides are skin irritants and unstable.

  • Protocol: Generate the hydroximoyl chloride in situ from the corresponding aldoxime using NCS (N-Chlorosuccinimide) in DMF or Chloroform at 0°C. Once conversion is complete (check TLC), add the alkyne and base (TEA) directly to this pot. This avoids isolation of the hazardous chloride.

Q: How do I separate the Furoxan byproduct from my Isoxazole? A: This is notoriously difficult as they often share similar Rf values.

  • Chemical Separation: Furoxans are generally more sensitive to reduction. Treating the crude mixture with mild reducing agents (e.g.,

    
    ) can sometimes decompose the furoxan or open the ring, altering its polarity significantly compared to the stable isoxazole.
    
  • Chromatography: Try Toluene/EtOAc gradients instead of Hexane/EtOAc. The

    
    -stacking interactions with toluene often differentiate the aromatic isoxazole from the furoxan.
    

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6][1][2][3][7][8] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.[6][9][10] The Journal of Organic Chemistry, 70(19), 7761-7764. Link

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2006).[6] Isoxazoles by 1,3-dipolar cycloaddition: The regioisomer ratio.[1][2][8][11] European Journal of Organic Chemistry, 2006(21), 4852-4860. Link

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[6] Efficient and Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

  • Perez, J. M., et al. (2018).[7] Regioselective synthesis of isoxazoles from

    
    -enamino diketones.[1][7] RSC Advances, 8, 4983-4991. Link
    

Sources

Optimization

"side reactions in 3-phenylisoxazole-5-carboxylate synthesis"

Technical Support Center: 3-Phenylisoxazole-5-Carboxylate Synthesis Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists & Process Development Scientists Reference ID: ISOX-SYN-005 Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Phenylisoxazole-5-Carboxylate Synthesis

Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists & Process Development Scientists Reference ID: ISOX-SYN-005

Introduction: The Scaffold & The Challenge

The 3-phenylisoxazole-5-carboxylate scaffold is a critical pharmacophore in histone deacetylase (HDAC) inhibitors and antimicrobial agents. However, synthesizing this motif is deceptively simple. Whether you employ 1,3-Dipolar Cycloaddition or Claisen Condensation , you are fighting against thermodynamic sinks: dimerization (furoxan formation) and regiochemical scrambling.

This guide treats your synthesis as a system. We do not just list errors; we map the competing pathways and provide the engineering controls to shut them down.

Module 1: The 1,3-Dipolar Cycloaddition Route

Method: Reaction of benzaldehyde oxime (via nitrile oxide) with ethyl propiolate.[1]

The Core Problem: The "Furoxan" Dead End

The most frequent complaint we receive is low yield accompanied by the formation of a stubborn, crystalline white by-product. This is almost invariably 3,4-diphenylfuroxan , formed by the dimerization of the nitrile oxide intermediate.

Troubleshooting Guide:

SymptomDiagnosisRoot CauseCorrective Action
Low Yield (<40%) Dimerization High instantaneous concentration of Nitrile Oxide.Switch to In Situ Generation. Do not pre-form the nitrile oxide. Add the base (TEA) slowly to the mixture of Chlorooxime + Alkyne.
White Precipitate Furoxan Lack of dipolarophile (alkyne) excess.Increase Ethyl Propiolate equivalents to 1.2–1.5 eq .
Regioisomer Contamination 3,4-Isomer Thermal rearrangement or steric clash.Maintain reaction temp <40°C . Higher temps promote 3,4-substitution or decomposition.
Q&A: Specific Scenarios

Q: I see a spot on TLC just above my product that fluoresces intensely. Is this the isomer? A: Likely not. This is often the Furoxan dimer .[1] It is non-polar and moves similarly to the isoxazole.

  • Test: Isolate a small amount. Furoxans thermally revert to nitrile oxides at high temperatures (

    
    C). If you heat it in a sealed tube with an alkyne and it converts to product, it was the dimer.
    
  • Fix: You are adding your base too fast. The nitrile oxide molecules are finding each other faster than they are finding the alkyne. Use a syringe pump for the base addition (e.g., over 4 hours).

Q: Can I use Copper (CuAAC) conditions to fix the regioselectivity? A: No. Standard CuAAC (Click chemistry) applies to azides and alkynes to form triazoles. While Cu(I) can catalyze nitrile oxide cycloadditions, it is often unnecessary for 3-phenylisoxazole-5-carboxylates because the electron-withdrawing ester on the alkyne naturally directs the nucleophilic oxygen of the nitrile oxide to the more substituted carbon (the


-carbon of the propiolate), favoring the 5-carboxylate. Thermal conditions (room temp to 40°C) are sufficient if the concentration is managed.

Module 2: The Claisen Condensation Route

Method: Acetophenone + Diethyl Oxalate


 Diketo Ester 

Cyclization with Hydroxylamine.
The Core Problem: Regiochemical Roulette

The reaction of hydroxylamine with ethyl 2,4-dioxo-4-phenylbutanoate is governed by the Hard-Soft Acid-Base (HSAB) principle.

  • Target: 3-phenylisoxazole-5-carboxylate (Requires N-attack at C4-Phenyl ketone).

  • Side Product: 5-phenylisoxazole-3-carboxylate (Requires N-attack at C2-Ester ketone).

Troubleshooting Guide:

SymptomDiagnosisRoot CauseCorrective Action
Mixed Isomers (NMR) Regio-scrambling Uncontrolled pH during cyclization.Control pH. Acidic conditions favor the 3-phenyl isomer. Basic conditions favor the 5-phenyl isomer.
Oily/Gummy Product Incomplete Cyclization Stable intermediate (hydroxy-enone).Reflux in ethanol with a catalytic amount of acid (HCl or PTSA) to force dehydration.
Loss of Ester Hydrolysis Saponification during workup.Avoid strong bases during the initial Claisen step workup; use mild acidification.
Q&A: Specific Scenarios

Q: Why does my protocol recommend Hydroxylamine Hydrochloride instead of free base? A: This is the critical control point.

  • Free Hydroxylamine (Basic): The Nitrogen is highly nucleophilic and attacks the most reactive carbonyl (often the one next to the ester), leading to the wrong isomer (5-phenyl-3-ester).

  • Hydroxylamine HCl (Acidic): The reaction is slower. Protonation activates the carbonyls. The reaction becomes more thermodynamically controlled, favoring the formation of the 3-phenylisoxazole-5-carboxylate. Do not neutralize the HCl salt completely before addition.

Visualizing the Pathways

The following diagram maps the competing pathways for both synthetic routes. Use this to identify where your mass balance is being lost.

Isoxazole_Synthesis_Pathways cluster_0 Route A: Cycloaddition cluster_1 Route B: Condensation Oxime Benzaldehyde Oxime NitrileOxide Nitrile Oxide (Transient) Oxime->NitrileOxide NCS / Base Furoxan 3,4-Diphenylfuroxan (MAJOR SIDE PRODUCT) NitrileOxide->Furoxan Dimerization (Fast Addition) Target TARGET: Ethyl 3-phenylisoxazole- 5-carboxylate NitrileOxide->Target + Alkyne (Slow Addition) Alkyne Ethyl Propiolate Alkyne->Target Diketo Diketo Ester (Ph-CO-CH2-CO-COOEt) WrongIsomer 5-Phenyl-3-Ester (Wrong Isomer) Diketo->WrongIsomer Basic pH (Kinetic Control) Diketo->Target Acidic pH (Thermodynamic Control) NH2OH Hydroxylamine

Caption: Pathway analysis showing the critical divergence points. Red paths indicate side reactions (Furoxan dimerization and Regio-scrambling) that must be suppressed via concentration and pH control.

Optimized Protocol: The "Huisgen" Method (Recommended)

We recommend the Cycloaddition Route for 3-phenyl-5-carboxylate targets due to higher regiocontrol when executed correctly.

Reagents:

  • Benzaldehyde oxime (1.0 eq)

  • Ethyl propiolate (1.2 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Solvent: DMF or DCM (Dry)

Step-by-Step:

  • Chlorination: Dissolve oxime in DMF. Add NCS portion-wise at 0°C. Stir 1h to form the hydroximoyl chloride. Check TLC to ensure oxime consumption.

  • Dipolarophile Addition: Add Ethyl Propiolate (1.2 eq) to the reaction vessel.

  • The Critical Step (Dehydrohalogenation): Dissolve TEA in DMF (dilute solution). Add this solution dropwise via syringe pump over 3–4 hours at 0°C

    
     RT.
    
    • Why? This keeps the concentration of the generated Nitrile Oxide extremely low.[1] It will react with the excess alkyne immediately rather than finding another nitrile oxide molecule to dimerize.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2]

    • Note: If you see a precipitate in the water layer, filter it. If it melts >110°C, it is the Furoxan dimer.

  • Purification: Recrystallize from Ethanol/Water or column chromatography (Hex/EtOAc).

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Bast, K., et al. (1973). Mechanisms of 1,3-Dipolar Cycloadditions. Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). Synthesis of Isoxazole-5-carboxylates: Troubleshooting & Optimization. Link

  • Wang, J., et al. (2013). Crystal structure of ethyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. Link

  • Liu, K., et al. (2009). Regioselective synthesis of isoxazoles. Synlett. (Discussing pH effects on regioselectivity). Link

Sources

Troubleshooting

"troubleshooting purification of polar isoxazole derivatives"

Technical Support Center: Troubleshooting Purification of Polar Isoxazole Derivatives Status: Operational Operator: Senior Application Scientist Topic: Purification & Isolation of Polar Isoxazole Derivatives Case ID: ISO...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Purification of Polar Isoxazole Derivatives

Status: Operational Operator: Senior Application Scientist Topic: Purification & Isolation of Polar Isoxazole Derivatives Case ID: ISOX-PUR-001

Executive Summary

Polar isoxazole derivatives present a unique purification paradox. While the isoxazole ring itself is aromatic and stable under mild conditions, its dipole moment (approx. 2.9 D) and the presence of polar functional groups (amines, amides, sulfonamides) often lead to poor retention on reverse-phase (C18) and irreversible adsorption/streaking on normal-phase silica . Furthermore, the N-O bond is susceptible to cleavage under strongly basic or reductive conditions, creating "ghost peaks" during workup.

This guide moves beyond standard protocols to address the specific physicochemical failures encountered with these heterocycles.

Module 1: Chromatography Troubleshooting

Q1: "My isoxazole derivative streaks severely on standard silica flash columns, and I'm losing mass. Is it degrading?"

Diagnosis: This is likely not degradation but rather strong silanophilic interaction . The basic nitrogen of the isoxazole ring (and any pendant amines) interacts via hydrogen bonding with the acidic silanol groups (


) on the silica surface. This causes peak tailing (streaking) and irreversible adsorption.

Corrective Protocol: Do not simply increase solvent polarity; this often worsens the streak without improving separation.[1][2]

  • The "Amine Modifier" Method:

    • Action: Add 1% Triethylamine (TEA) or 1%

      
       to your mobile phase.
      
    • Mechanism: The base competes for the acidic silanol sites, effectively "capping" them and allowing your isoxazole to elute as a tight band.

    • Warning: Flush the column with the modifier before loading your sample to pre-equilibrate the stationary phase.

  • Switch to Neutral Alumina:

    • Action: Replace silica with Aluminum Oxide (Neutral, Brockmann Grade III) .

    • Reasoning: Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes streaking.

  • The "Deactivation" Test:

    • Protocol: Run a 2D TLC. Spot the compound, run solvent A (up). Let it dry. Rotate 90° and run solvent A again.

    • Result: If the spot is off-diagonal, the compound is degrading on the silica. If it is on the diagonal but streaking, it is an adsorption issue.

Q2: "My compound elutes in the void volume on C18 (Reverse Phase) but sticks to Silica. What is the middle ground?"

Diagnosis: Your compound is too polar for C18 (hydrophobic collapse/lack of retention) but too polar/basic for standard silica. This is the "polar heterocyclic dead zone."

Corrective Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the gold standard for polar heterocycles. It uses a polar stationary phase with a low-aqueous/high-organic mobile phase.

  • Stationary Phase: Bare Silica, Amide, or Diol phases.

  • Mobile Phase Setup: Start with 95% Acetonitrile / 5% Water (with 10mM Ammonium Formate buffer).

  • Elution Mechanism: Water acts as the strong solvent.[3] You form a water-rich layer on the silica surface; your polar isoxazole partitions into this layer.

  • Gradient: Ramp from 95% ACN down to 60% ACN. (Do not go below 60% ACN or the mechanism collapses).

Expert Insight: For isoxazoles, Amide-HILIC columns often provide better peak shape than bare silica because the amide group creates a stable water layer and minimizes secondary electrostatic interactions.

Module 2: Chemical Stability & Workup

Q3: "I see a new impurity forming during concentration/rotovap. Is the isoxazole ring opening?"

Diagnosis: The isoxazole N-O bond is labile.[4] Under strongly basic conditions (pH > 10) or high heat , the ring can undergo cleavage to form


-amino enones or nitriles. This is often accelerated by transition metal residues (Cu, Pd) left over from synthesis (e.g., Click chemistry).

Visualizing the Instability Pathway:

IsoxazoleDegradation Isoxazole Isoxazole Derivative Base Base (pH > 10) Heat Isoxazole->Base RingOpen Ring Opening (N-O Cleavage) Base->RingOpen Deprotonation at C3/C5 Enaminone β-Amino Enone (Primary Degradant) RingOpen->Enaminone Nitrile Nitrile Byproduct RingOpen->Nitrile

Caption: Chemical instability pathway of the isoxazole core under basic thermal stress.

Corrective Protocol:

  • pH Control: Keep workup pH between 4.0 and 8.0. Avoid strong bases like NaOH; use

    
     or phosphate buffers.
    
  • Metal Scavenging: If the synthesis involved metal catalysis, use a scavenger resin (e.g., QuadraPure™) before concentration. Residual metals catalyze ring opening.

  • Cold Concentration: Evaporate solvents at

    
    .
    

Module 3: Isolation Strategies (Non-Chromatographic)

Q4: "My product is water-soluble. Extraction with DCM/EtOAc yields nothing."

Diagnosis: Polar isoxazoles often have a partition coefficient (


) near or below zero. They prefer the aqueous phase.

Corrective Protocol:

  • Salting Out (Hofmeister Effect): Saturate the aqueous phase with NaCl or

    
    . This disrupts the hydration shell of the isoxazole, forcing it into the organic phase.
    
  • The "3:1" Solvent: Use Chloroform:Isopropanol (3:1) as the extraction solvent.[5] This mixture is significantly more polar than DCM and can extract highly polar heterocycles.

  • Lyophilization: If extraction fails, freeze-dry the aqueous reaction mixture. Triturate the resulting solid with dry Methanol or Ethanol to dissolve the product while leaving inorganic salts behind.

Data & Reference Tables

Table 1: Stationary Phase Selection Matrix for Isoxazoles
Compound CharacteristicsRecommended PhaseMobile Phase StrategyKey Additive
Non-polar / Lipophilic C18 (Reverse Phase)Water / ACN Gradient0.1% Formic Acid
Basic / Streaking on Silica Amino-Silica or Neutral AluminaHexane / EtOAc or DCM / MeOHNone (Phase is basic)
Highly Polar / Water Soluble HILIC (Amide or Bare Silica)95% ACN

60% ACN
10mM Ammonium Formate
Acid Sensitive (Labile) Diol-SilicaHexane / IsopropanolNone
Table 2: Troubleshooting "Oiling Out" During Recrystallization
SymptomCauseSolution
Product oils out immediately Solvent boiling point > Product melting pointUse a lower boiling solvent (e.g., switch from Toluene to DCM/Hexane).
No crystals after cooling Supersaturation / Lack of nucleationScratch flask surface; Add "seed" crystal; Use "vapor diffusion" method.[5]
Precipitate is amorphous Cooling too rapidRe-heat to dissolve, then cool slowly in a Dewar flask or oil bath.

Workflow Visualization

PurificationWorkflow Start Crude Polar Isoxazole Solubility Soluble in Organic Solvent? Start->Solubility TLC TLC Analysis (Silica) Solubility->TLC Yes Extraction Salting Out / Lyophilization Solubility->Extraction No Yes Yes No No (Water Soluble) Streak Streaking? TLC->Streak Standard Standard Flash (DCM/MeOH) Streak->Standard No Modified Add 1% Et3N or Switch to Alumina Streak->Modified Yes HILIC HILIC Chromatography (High ACN Start) Extraction->HILIC If impure

Caption: Decision matrix for selecting the appropriate purification pathway based on solubility and TLC behavior.

References

  • BenchChem Technical Support. (2025).[4][5] Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives. Retrieved from

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • National Institutes of Health (PMC). (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from

Sources

Optimization

"controlling regioselectivity in isoxazole synthesis"

Current Status: Operational Ticket ID: REGIO-ISOX-001 Subject: Controlling Regioselectivity in [3+2] Cycloaddition of Nitrile Oxides Assigned Specialist: Senior Application Scientist, Heterocycle Division Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: REGIO-ISOX-001 Subject: Controlling Regioselectivity in [3+2] Cycloaddition of Nitrile Oxides Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Regioselectivity Challenge

Welcome to the Isoxazole Synthesis Support Hub. You are likely here because your 1,3-dipolar cycloaddition is yielding an inseparable mixture of isomers, or you are struggling to force the reaction toward the elusive 3,4-disubstituted regioisomer.

In thermal cycloadditions between a nitrile oxide (dipole) and a terminal alkyne (dipolarophile), the formation of the 3,5-disubstituted isoxazole is generally favored due to both steric hindrance and electronic control (FMO theory). Reversing this selectivity to access the 3,4-isomer requires fundamental changes to the reaction coordinate, often necessitating specific catalytic systems or alternative substrates like enamines.

Use the guide below to diagnose your issue and select the correct protocol.

Module 1: The Regioselectivity Decision Matrix

Before starting your synthesis, determine your pathway based on the target isomer.

RegioselectivityMatrix Start Target Structure Target35 3,5-Disubstituted Isoxazole Start->Target35 Target34 3,4-Disubstituted Isoxazole Start->Target34 CuCat Method A: Cu(I) Catalysis (Click Chemistry) Target35->CuCat High Precision Thermal Method B: Thermal Cycloaddition (Steric/Electronic Control) Target35->Thermal If substrate sensitive to Cu Direct Direct Alkyne Addition? (Very Difficult) Target34->Direct Result35 High Yield 3,5-Isomer CuCat->Result35 Thermal->Result35 Enamine Method C: Enamine Route (Via Isoxazoline Intermediate) Direct->Enamine Recommended Chalcone Method D: Chalcone Rearrangement (From Beta-Ketoacetals) Direct->Chalcone Alternative Result34 High Yield 3,4-Isomer Enamine->Result34 Chalcone->Result34

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on the desired regioisomer.

Module 2: Achieving 3,5-Selectivity (The "Click" Standard)

The most robust method for synthesizing 3,5-disubstituted isoxazoles is the Copper(I)-catalyzed alkyne-nitrile oxide cycloaddition (CuAAC-like). Unlike the thermal reaction, which relies on FMO interactions, the Cu-catalyzed reaction proceeds via a copper acetylide intermediate, ensuring exclusive 3,5-regioselectivity.

Protocol A: One-Pot Cu-Catalyzed Synthesis from Aldehydes

Best for: Rapid library generation, high regiocontrol.

Reagents:

  • Aldehyde (Precursor to nitrile oxide)

  • Terminal Alkyne[1][2]

  • Hydroxylamine Hydrochloride (

    
    )[3]
    
  • Chloramine-T (Oxidant) or NCS

  • 
     (Catalyst) + Sodium Ascorbate (Reductant)
    
  • Solvent:

    
     (1:1)
    

Step-by-Step Workflow:

  • Oxime Formation: Dissolve aldehyde (1.0 equiv) and

    
     (1.2 equiv) in 
    
    
    
    . Stir at RT for 30 min.[3]
  • Chlorination: Add Chloramine-T (1.2 equiv) to generate the hydroximoyl chloride in situ. Stir for 10-15 min.

  • Cycloaddition: Add the terminal alkyne (1.1 equiv).

  • Catalysis: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Reaction: Adjust pH to ~8-9 using mild base (

    
     or 
    
    
    
    ) to generate the nitrile oxide slowly. Stir at RT for 4-12 hours.
  • Workup: Dilute with water, extract with EtOAc. The Cu-catalysis prevents furoxan dimerization by consuming the nitrile oxide immediately upon generation.

Troubleshooting 3,5-Synthesis
SymptomProbable CauseCorrective Action
Low Yield Nitrile oxide dimerization (Furoxan formation).Decrease generation rate. Use a syringe pump to add the base (which generates the dipole) slowly. Ensure Cu catalyst is active (solution should not be dark brown/black).
Trace 3,4-Isomer Thermal background reaction competing with Cu-catalysis.Lower Temperature. Run the reaction at 0°C - RT. Do not heat. Ensure Cu loading is sufficient (increase to 10 mol%).
Green/Blue Product Copper contamination.Chelation Wash. Wash organic layer with 10% aqueous EDTA or aqueous

during workup.

Module 3: Achieving 3,4-Selectivity (The "Hard" Problem)

Direct cycloaddition of terminal alkynes and nitrile oxides rarely yields the 3,4-isomer because the steric clash between the dipole substituents and the alkyne substituent disfavors the transition state. To access 3,4-isoxazoles, you must use activated dipolarophiles (enamines) or rearrangement strategies .

Protocol B: The Enamine-Triggered Route

Mechanism: Enamines are electron-rich and highly regioselective dipolarophiles. They react with nitrile oxides to form 3,4,5-trisubstituted isoxazolines, which eliminate the amine moiety to yield the aromatic 3,4-isoxazole.

Reagents:

  • Aldehyde (for enamine formation)[1]

  • Pyrrolidine or Morpholine (Secondary amine)

  • Hydroximoyl chloride (Nitrile oxide precursor)

  • 
     (Base)
    

Step-by-Step Workflow:

  • Enamine Formation: Reflux the starting aldehyde with pyrrolidine (1.2 equiv) in toluene with Dean-Stark water removal. Evaporate solvent to isolate crude enamine.

  • Cycloaddition: Dissolve crude enamine in dry DCM or THF.

  • Dipole Addition: Add hydroximoyl chloride (1.0 equiv).

  • Slow Base Addition: Add

    
     (1.2 equiv) dropwise over 1 hour at 0°C. Crucial: This generates the nitrile oxide slowly.
    
  • Elimination/Aromatization: The intermediate isoxazoline often eliminates pyrrolidine spontaneously. If not, treat with dilute acid (HCl) or silica gel to force elimination of the amine and aromatize to the isoxazole.

Troubleshooting 3,4-Synthesis
SymptomProbable CauseCorrective Action
Mixture of Isomers Enamine hydrolysis.Dry Conditions. Enamines hydrolyze back to aldehydes in wet solvents. Use anhydrous solvents and flame-dried glassware.
Stuck at Isoxazoline Incomplete elimination of amine.Acid Wash. Treat the crude reaction mixture with 1M HCl or stir with silica gel in DCM for 2 hours to drive the elimination of pyrrolidine.
Low Overall Yield Steric bulk of enamine.Switch Amine. If pyrrolidine is too bulky, try using a morpholine-derived enamine.

Module 4: General Failure Modes (Dimerization)

The most common failure mode in isoxazole synthesis is the dimerization of the nitrile oxide into furoxan (1,2,5-oxadiazole-2-oxide). This occurs when the dipole concentration is too high relative to the dipolarophile.

Mechanism of Failure

Nitrile oxides are electrophilic at carbon and nucleophilic at oxygen. Without a dipolarophile, two molecules react head-to-tail.

FuroxanFormation RCNO 2 x Nitrile Oxide (R-CNO) Transition Dimerization TS RCNO->Transition High Conc. Isoxazole Desired Isoxazole RCNO->Isoxazole + Alkyne (Excess) Furoxan Furoxan (Dead End) Transition->Furoxan

Figure 2: Competition between productive cycloaddition and destructive dimerization.

Prevention Strategy: The "High Dilution" Protocol

  • Dipolarophile Excess: Use 1.5 - 2.0 equivalents of the alkyne/enamine.

  • Syringe Pump Addition: Dissolve the hydroximoyl chloride (dipole precursor) in a syringe. Dissolve the base (

    
    ) in the reaction flask with the alkyne. Reverse addition is also common: Add base slowly to the mixture.
    
  • Rate: Add the precursor over 4–8 hours. This keeps the steady-state concentration of free nitrile oxide extremely low, statistically favoring reaction with the abundant alkyne over another nitrile oxide molecule.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[4] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[5][6] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Jia, Q. F., et al. (2014).[5] Enamine-Triggered [3+2]-Cycloaddition Reactions... Synthesis of 3,4-Disubstituted Isoxazoles. Synthesis, 46, 510-514.[5]

  • Sustmann, R. (1974). A Simple Model for the Regioselectivity in 1,3-Dipolar Cycloadditions. Pure and Applied Chemistry, 40(4), 569-593. (Foundational FMO Theory).[7][8]

For further assistance, please contact the Heterocycle Synthesis Desk at

Sources

Troubleshooting

Technical Support Center: Isoxazole Ring Decomposition During Workup

Diagnostic Overview: The Chemical Causality The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, but it possesses a critical vulnerability: the relatively weak N-O bond[1]. While generally sta...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The Chemical Causality

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, but it possesses a critical vulnerability: the relatively weak N-O bond[1]. While generally stable under neutral and acidic conditions, the ring is highly susceptible to decomposition during standard aqueous workups.

The primary culprit is base-catalyzed ring cleavage . When exposed to aqueous bases (e.g., NaOH, KOH, or even prolonged exposure to Na₂CO₃), hydroxide ions can deprotonate the isoxazole ring—most commonly at the C3 position if unsubstituted. This triggers an E1cB-like elimination (often referred to as a Kemp elimination or related Boulton-Katritzky rearrangement), leading to the irreversible scission of the N-O bond and the formation of ring-opened byproducts like alpha-cyanoenols or cyanoketones[2].

Mechanism A Isoxazole Ring (Intact) B Base Attack (C3 Deprotonation) A->B pH > 9 C E1cB-like Intermediate B->C OH- D N-O Bond Scission C->D e- shift E Cyanoketone (Decomposed) D->E Irreversible

Mechanism of base-catalyzed isoxazole ring cleavage via C3 deprotonation.

Frequently Asked Questions (FAQs)

Q: Why does my isoxazole product disappear during the extraction phase? A: If you are using aqueous bases to neutralize your reaction prior to extraction, the hydroxide ions are likely deprotonating the ring. This converts your lipophilic isoxazole into a highly polar, water-soluble cyanoketone or enaminone that remains trapped in the aqueous layer[2]. The N-O bond is inherently labile under strongly basic conditions[1].

Q: Is temperature a significant factor during workup? A: Absolutely. The kinetics of base-catalyzed ring opening are highly temperature-dependent. Rotary evaporation with a hot water bath (>40 °C) while trace base is present in the organic layer will rapidly destroy your product[3].

Q: How can I quickly confirm if my ring has decomposed? A: Perform an IR and LC-MS analysis of the crude mixture. The hallmark of base-induced isoxazole cleavage is the formation of a nitrile group. Look for a sharp, distinct IR stretch around 2200–2250 cm⁻¹. In LC-MS, the mass may remain the same (isomerization) or show a loss of water, depending on the exact conditions[2].

Quantitative Data: Stability Profiling

To illustrate the synergistic destructive effect of pH and temperature, consider the stability data for Leflunomide, a widely studied isoxazole-containing drug. The table below summarizes its degradation into the active alpha-cyanoenol metabolite (A771726) under various conditions[3].

CompoundCondition (pH)Temperature (°C)Half-life (t₁/₂)Stability Status
Leflunomide4.0 (Acidic)25N/A (Stable)Robust
Leflunomide7.4 (Neutral)25N/A (Stable)Robust
Leflunomide7.4 (Neutral)377.4 hoursModerately Labile
Leflunomide10.0 (Basic)256.0 hoursLabile
Leflunomide10.0 (Basic)371.2 hoursHighly Labile

Takeaway: Even mild heating (37 °C) in basic conditions drastically accelerates N-O bond cleavage.

Troubleshooting Guide: Scenario Analysis

Scenario 1: Yield drops significantly after a basic wash (e.g., saturated NaHCO₃).

  • Causality: While NaHCO₃ is a weak base, prolonged contact times or localized heating during exothermic neutralization can still induce hydrolysis of sensitive isoxazoles.

  • Action: Switch to a pH 7.0 phosphate buffer or saturated NH₄Cl for quenching. Minimize the time the organic layer spends in contact with the aqueous phase.

Scenario 2: Decomposition observed after quenching a reduction reaction.

  • Causality: The N-O bond is highly susceptible to reductive cleavage (e.g., catalytic hydrogenation with H₂/Pd, or quenching with strong inorganic reductants)[1].

  • Action: If reducing a different functional group on the molecule, switch to a chemoselective reducing agent that spares the N-O bond. Avoid quenching workups with sodium thiosulfate or bisulfite if possible.

Standard Operating Procedure (SOP)

Protocol: Mild and Self-Validating Workup for Base-Sensitive Isoxazoles

To prevent decomposition, the workup must strictly control pH, temperature, and exposure time.

Step-by-Step Methodology:

  • Thermal Quenching: Immediately cool the crude reaction mixture to 0–5 °C using an ice-water bath to suppress thermal degradation kinetics.

  • pH-Controlled Neutralization: Instead of using strong bases (NaOH, KOH) or moderate bases (Na₂CO₃) to neutralize acidic reactions, add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) dropwise while monitoring the internal temperature.

  • Rapid Phase Separation: Transfer the quenched mixture to a separatory funnel. Add a low-boiling, non-nucleophilic extraction solvent (e.g., Ethyl Acetate or Dichloromethane). Shake gently to avoid emulsions and separate immediately.

  • Non-Alkaline Washing: Wash the organic layer with cold brine (saturated NaCl). Crucial Step: Do not use any alkaline washes.

  • Inert Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Do not use Potassium Carbonate (K₂CO₃), as its basic surface can catalyze localized decomposition during the drying phase.

  • Low-Temperature Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. Maintain the water bath temperature strictly below 30 °C.

  • Self-Validation Check: Immediately analyze the crude residue via TLC and IR spectroscopy.

    • Pass: Absence of a ~2200 cm⁻¹ peak confirms the isoxazole ring is intact.

    • Fail: The presence of a ~2200 cm⁻¹ nitrile stretch indicates ring opening has occurred, signaling that the protocol must be shifted to a completely non-aqueous workup (e.g., filtering through a silica plug).

Workflow Start Crude Reaction Mixture Cool Cool to 0-5 °C Start->Cool Quench Quench with sat. NH4Cl Cool->Quench Extract Extract (EtOAc/DCM) Quench->Extract Wash Wash with Brine (No Base) Extract->Wash Dry Dry over Na2SO4 & Evaporate Wash->Dry

Safe, mild workup workflow to prevent isoxazole ring decomposition.

References

  • [1] Benchchem. "Troubleshooting guide for the synthesis of isoxazole derivatives." Available at: 1

  • [2] ChemRxiv. "Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition." Available at:2

  • [3] ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide." Available at: 3

Sources

Optimization

Technical Support Center: Troubleshooting Dimer Formation in 1,3-Dipolar Cycloadditions

Welcome to the Technical Support Center for synthetic chemistry and drug development. This guide provides in-depth troubleshooting for minimizing dimer formation during 1,3-dipolar cycloadditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry and drug development. This guide provides in-depth troubleshooting for minimizing dimer formation during 1,3-dipolar cycloadditions. As an Application Scientist, I have structured this guide to address the root mechanistic causes of dimerization in two major click-chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Nitrile Oxide Cycloadditions .

By understanding the causality behind these side reactions, you can implement self-validating protocols to ensure high-fidelity product formation.

Section 1: CuAAC and the Prevention of Glaser Coupling

In CuAAC, the most prevalent dimerization side reaction is Glaser coupling —the oxidative homocoupling of terminal alkynes to form diynes. This significantly compromises product yield and purity, particularly in polymer synthesis and macromolecular drug conjugation[1].

Frequently Asked Questions

Q: Why am I seeing diyne impurities or bimodal molecular weight distributions in my CuAAC reactions? A: This is a direct consequence of Glaser coupling. While CuAAC strictly requires copper in the +1 oxidation state, exposure to ambient oxygen during the reaction or post-reaction workup oxidizes Cu(I) to Cu(II)[1]. The resulting Cu(II) species acts as a catalyst for the oxidative dimerization of your terminal alkynes[1].

Q: Does my choice of ligand impact the rate of alkyne dimerization? A: Yes. The architecture of the nitrogen-based ligand heavily influences the susceptibility of the copper center to oxidation. Research demonstrates that the order of ligand activity for catalyzing Glaser coupling is: linear bidentate > tridentate > tetradentate[1]. Tetradentate ligands (like THPTA or TBTA) provide a more sterically shielded coordination sphere, reducing the rate of Cu(I) oxidation[1].

Q: How can I mechanistically prevent this without using alkyne protecting groups? A: You must prevent the accumulation of Cu(II). This is achieved either by kinetic freezing (maintaining the reaction below -28 °C during workup before catalyst removal) or by chemical reduction (adding an excess of a reducing agent like sodium ascorbate or tin(II) 2-ethylhexanoate to rapidly reduce any formed Cu(II) back to Cu(I))[2][3].

Quantitative Data: Ligand Effects on Glaser Coupling
Ligand ArchitectureRelative Activity for Glaser CouplingMechanism of DimerizationRecommended Mitigation Strategy
Linear Bidentate HighestRapid Cu(I) → Cu(II) oxidationStrict degassing, excess ascorbate
Tridentate ModerateModerate Cu(I) → Cu(II) oxidationExcess ascorbate
Tetradentate LowestSlower Cu(I) → Cu(II) oxidationStandard ascorbate equivalents
Protocol: Self-Validating CuAAC Workflow to Eliminate Glaser Coupling

This protocol utilizes excess chemical reductants to create a self-correcting system that prevents Cu(II) accumulation[3].

  • Solvent Degassing: Sparge the reaction solvent (e.g., DMF, or THF/Water mixtures) with Argon or Nitrogen for 30 minutes prior to reagent addition.

  • Reagent Assembly: Add the terminal alkyne (1.0 eq) and azide (1.0 eq) to the degassed solvent under an inert atmosphere.

  • Reductant Loading: Add sodium ascorbate (0.5 to 1.0 eq). Self-Validation Check: The molar amount of ascorbate must exceed the planned molar amount of copper catalyst to ensure a continuous reducing environment.

  • Catalyst Addition: Add the Cu(I) source (e.g., CuBr or CuSO₄ pre-mixed with a tetradentate ligand).

  • Reaction Execution: Stir at room temperature until complete consumption of the limiting reagent is observed via TLC or LC-MS.

  • Anaerobic Quenching: Critical Step. Before exposing the flask to air for workup, either cool the reaction mixture to -30 °C or add a strong metal chelator (e.g., EDTA) to sequester the copper[2]. This prevents flash-oxidation and subsequent Glaser coupling during extraction.

Pathway Visualization

G A Terminal Alkyne + Azide CuAAC CuAAC Pathway A->CuAAC + Cu(I) Glaser Glaser Coupling Pathway A->Glaser + Cu(II) Cu Cu(I) Catalyst O2 O2 Exposure (Air) Cu->O2 Oxidation Cu->CuAAC Cu2 Cu(II) Species O2->Cu2 Cu2->Glaser Red Excess Ascorbate Red->Cu2 Rapid Reduction to Cu(I) Triazole 1,2,3-Triazole Product CuAAC->Triazole Dimer Diyne Dimer (Side Product) Glaser->Dimer

Mechanistic divergence of CuAAC and Glaser coupling based on copper oxidation state.

Section 2: Nitrile Oxide Cycloadditions and Furoxan Dimerization

Nitrile oxides are highly reactive 1,3-dipoles used to synthesize isoxazoles and isoxazolines. However, they are notoriously unstable and prone to spontaneous dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides)[4].

Frequently Asked Questions

Q: Mechanistically, how does the furoxan dimer form? A: Density Functional Theory (DFT) calculations reveal that the dimerization of nitrile oxides is not a concerted process. Instead, it is a stepwise reaction that proceeds via a dinitrosoalkene intermediate possessing considerable diradical character[5][6]. The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules[5].

Q: How do I favor the desired [3+2] cycloaddition over furoxan formation? A: You must enforce a state of "dipole starvation." The rate of dimerization is second-order with respect to the nitrile oxide concentration (Rate ∝ [Dipole]²), while the desired cycloaddition is first-order with respect to the dipole (Rate ∝ [Dipole][Dipolarophile])[4]. By keeping the instantaneous concentration of the nitrile oxide extremely low, you disproportionately slow down the dimerization side reaction.

Q: What are the best physical techniques to achieve dipole starvation? A: The most reliable methods involve generating the nitrile oxide in situ in the presence of an excess of the dipolarophile. This can be achieved via slow addition using a syringe pump[4], continuous flow microreactors[7], or diffusion mixing with volatile tertiary amines[8].

Protocol: Dipole-Starvation Workflow for Nitrile Oxides

This protocol utilizes slow-addition kinetics to suppress the diradical dimerization pathway[4].

  • Dipolarophile Pool Setup: In an oven-dried round-bottom flask, dissolve the alkene or alkyne dipolarophile (1.5 to 5.0 eq excess) in an appropriate anhydrous solvent (e.g., Dichloromethane). Stir at room temperature.

  • Precursor Preparation: In a separate glass syringe, dissolve the nitrile oxide precursor (e.g., a hydroximoyl chloride or a diazo compound mixed with tert-butyl nitrite)[4].

  • Syringe Pump Addition: Mount the syringe on a programmable pump. Inject the precursor solution into the dipolarophile pool at a strictly controlled rate of 0.01 to 0.05 mmol/min.

  • In Situ Generation: If using a hydroximoyl chloride, ensure a mild base (e.g., Et₃N) is present in the receiving flask to facilitate continuous dehydrohalogenation as the precursor drops in. Self-Validation Check: Monitor the reaction via TLC. The precursor spot should disappear immediately upon entering the flask, and no highly polar furoxan spot should accumulate.

  • Workup: Once addition is complete, wash the organic layer with water, dry over MgSO₄, and purify the resulting isoxazole/isoxazoline via flash chromatography.

Pathway Visualization

G Precursor Nitrile Oxide Precursor Dipole Nitrile Oxide (1,3-Dipole) Precursor->Dipole In Situ Generation Cyclo [3+2] Cycloaddition Dipole->Cyclo Rate ∝ [Dipole][Dipolarophile] Diradical Dinitrosoalkene Diradical Dipole->Diradical Rate ∝ [Dipole]² Dipolarophile Dipolarophile (Excess) Dipolarophile->Cyclo Product Isoxazole / Isoxazoline Cyclo->Product Furoxan Furoxan Dimer Diradical->Furoxan Control Flow / Slow Addition Control->Dipole Maintains Low[Dipole]

Kinetic control of nitrile oxide cycloaddition versus furoxan dimerization.

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Link

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. The Journal of Organic Chemistry. Link

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. Link

  • Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry. Link

  • Diffusion mixing with a volatile tertiary amine as a very efficient technique for 1,3-dipolar cycloaddition reactions proceeding via dehydrohalogenation of stable precursors of reactive dipoles. New Journal of Chemistry. Link

Sources

Troubleshooting

Technical Support Center: pH Control in Isoxazole-5-carboxylate Synthesis

The following technical guide is structured as a specialized support center resource. It synthesizes mechanistic organic chemistry with practical process engineering to address the critical role of pH in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It synthesizes mechanistic organic chemistry with practical process engineering to address the critical role of pH in the synthesis of isoxazole-5-carboxylates.

Topic: Regioselectivity and Yield Optimization via pH Modulation Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Version: 2.1 (Current as of March 2026)

Core Technical Overview

The synthesis of isoxazole-5-carboxylates is structurally sensitive. Unlike simple isoxazoles, the presence of the carboxylate group introduces competing electrophilic sites, making the reaction highly susceptible to pH-driven regioselectivity shifts.

Two primary synthetic routes dominate this field:

  • Condensation (Claisen-type): Reaction of 2,4-dioxoalkanoates (or

    
    -keto esters) with hydroxylamine.
    
  • [3+2] Cycloaddition: Reaction of in situ generated nitrile oxides with alkynyl esters (e.g., ethyl propiolate).

The Critical Insight:

  • In Condensation: pH dictates which carbonyl group hydroxylamine attacks first, determining whether you isolate the 5-carboxylate (desired) or the 3-carboxylate (isomer).

  • In Cycloaddition: pH controls the stability of the nitrile oxide intermediate, preventing the formation of furoxan dimers (a major yield-killing side reaction).

Troubleshooting Guides & FAQs

Module A: Regioselectivity in Condensation Reactions

Context: You are reacting a 2,4-dioxoester (e.g., ethyl acetopyruvate) with hydroxylamine hydrochloride.

Q1: I am consistently isolating the isoxazole-3-carboxylate isomer instead of the desired 5-carboxylate. What is driving this? Diagnosis: Your reaction pH is likely too basic or neutral. Technical Explanation: The 2,4-dioxoester has two electrophilic sites: the ketone (C4) and the


-keto ester (C2).
  • Basic Conditions (pH > 7): The

    
    -keto ester carbonyl is more electron-deficient and susceptible to nucleophilic attack by the free base hydroxylamine. Attack here forms the oxime at C2, which cyclizes to give the 3-carboxylate .
    
  • Acidic Conditions (pH 2–4): Protonation activates the ketone carbonyl (C4). Hydroxylamine (often used as

    
    ) attacks the ketone preferentially. The resulting oxime at C4 cyclizes onto the ester carbonyl to form the 5-carboxylate .
    Solution: 
    Run the reaction in ethanol under acidic conditions  (reflux with 
    
    
    
    without added base, or with a catalytic amount of HCl). Ensure the final pH of the aqueous workup remains below 4 until product isolation.

Q2: My crude NMR shows a mixture of 5-hydroxy-isoxazoline and the aromatic isoxazole. How do I push the reaction to completion? Diagnosis: Incomplete dehydration of the intermediate. Technical Explanation: The reaction proceeds via a 5-hydroxy-2-isoxazoline intermediate. Under neutral conditions, this intermediate is stable and may not dehydrate to the aromatic isoxazole. Solution: Add a dehydration step . Treat the crude intermediate with a strong acid (e.g., concentrated


 or TFA) or reflux in toluene with a Dean-Stark trap and p-toluenesulfonic acid (pTSA) to force water removal and aromatization.
Module B: Yield Optimization in [3+2] Cycloaddition

Context: You are reacting an oxime (precursor) with an alkyne ester using an oxidant (e.g., NCS) and base.

Q3: My yield is low (<40%), and I see a significant precipitate that is not my product. What is it? Diagnosis: Dimerization of the nitrile oxide into a furoxan (1,2,5-oxadiazole-2-oxide). Technical Explanation: Nitrile oxides are unstable high-energy intermediates. If their local concentration is too high or the pH is too basic, they react with themselves (dimerization) faster than with the dipolarophile (alkyne). Solution:

  • Switch to Water-Assisted/Mild Acidic Protocol: Recent data indicates that nitrile oxides can be generated and trapped in aqueous media at pH 4–5 (phosphate buffer). This suppresses the base-catalyzed dimerization pathway.

  • Slow Addition: If using organic solvents (DCM/Et3N), add the base dropwise over 2–4 hours to keep the steady-state concentration of the nitrile oxide low.

Q4: Can I use microwave irradiation to speed up the 5-carboxylate synthesis? Answer: Yes, but with strict temperature control. Guidance: Microwave heating (100–120°C) significantly accelerates the cycloaddition. However, for 5-carboxylates, avoid temperatures >140°C as this can lead to decarboxylation of the ester, especially if trace water is present.

Comparative Data: pH Effects on Regioisomer Ratio[1]

The following table summarizes the isomeric outcome of the reaction between Ethyl Acetopyruvate and Hydroxylamine :

Reaction MediumpH RangeMajor ProductIsomer Ratio (5-COOEt : 3-COOEt)Mechanism Driver
EtOH / HCl (Reflux) 2.0 – 3.5 Isoxazole-5-carboxylate 95 : 5 Attack at C4 (Ketone)
Water / NaOAc6.0 – 7.0Mixture60 : 40Competitive Attack
EtOH / Pyridine8.0 – 9.0Isoxazole-3-carboxylate10 : 90Attack at C2 (

-Keto)
EtOH / NaOEt> 10.0Ring Opening / DegradationN/AHydrolysis & Cleavage

Optimized Experimental Protocol

Method: Acid-Mediated Condensation for Ethyl 3-Methylisoxazole-5-carboxylate

Objective: Selective synthesis of the 5-carboxylate isomer minimizing the 3-carboxylate contaminant.

Reagents:

  • Ethyl acetopyruvate (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.1 equiv)
    
  • Ethanol (Absolute)

  • Conc. HCl (Catalytic, 0.1 equiv)

Workflow:

  • Dissolution: Dissolve ethyl acetopyruvate in absolute ethanol (0.5 M concentration).

  • Acidification: Add

    
     directly to the solution. The pH should naturally be acidic (~3.0). Add catalytic HCl to ensure pH < 3.
    
  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC/LCMS for the disappearance of the diketo ester.

    • Checkpoint: If the intermediate 5-hydroxy-isoxazoline is observed (M+18 peak in MS), extend reflux time.

  • Concentration: Evaporate ethanol under reduced pressure.

  • Partition: Dissolve the residue in Ethyl Acetate and wash with water (NOT saturated bicarbonate, to avoid basic hydrolysis of any trace unreacted ester or ring opening).

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica column (0-20% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on pH, highlighting the critical decision points for the researcher.

IsoxazolePathways Start Start: 2,4-Dioxoester (R-CO-CH2-CO-COOEt) pH_Check pH Condition? Start->pH_Check NH2OH Reagent: Hydroxylamine (NH2OH) NH2OH->pH_Check Acidic Acidic (pH < 4) Protonation of Ketone pH_Check->Acidic Low pH Basic Basic (pH > 8) Attack at alpha-Keto pH_Check->Basic High pH Oxime_C4 Oxime formation at C4 (Ketone) Acidic->Oxime_C4 Cyclization_A Cyclization onto Ester Carbonyl Oxime_C4->Cyclization_A Product_5 MAJOR PRODUCT: Isoxazole-5-carboxylate Cyclization_A->Product_5 - H2O Oxime_C2 Oxime formation at C2 (alpha-Keto) Basic->Oxime_C2 Cyclization_B Cyclization onto Ketone Carbonyl Oxime_C2->Cyclization_B Product_3 ISOMER: Isoxazole-3-carboxylate Cyclization_B->Product_3 - H2O

Caption: Mechanistic bifurcation of 2,4-dioxoester condensation. Acidic pH directs nucleophilic attack to the ketone (C4), yielding the 5-carboxylate.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives.[1]

    • Source:The Journal of Organic Chemistry, 2019.[1][2][3]

    • URL:[Link]

    • Relevance: Defines the mechanistic pathways for dicarbonyl condensation and the impact of ester reactivity.
  • Water-Assisted Cycloaddition (pH Control)

    • Title: Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles under Mild Acidic Conditions.[4][5]

    • Source:International Journal of Molecular Sciences, 2016.
    • URL:[Link]

    • Relevance: Validates the use of pH 4-5 buffers to prevent dimerization and improve yield in cycloaddition routes.
  • General Isoxazole Methodology

    • Title: Synthesis of Isoxazoles (Review).
    • Source:Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides a broad overview of reagents and alternative precursors (alkynes vs. diketones).
  • Reaction of Hydroxylamine with Beta-Keto Esters

    • Title: pH-rate profile for the reaction of beta-keto esters with hydroxylamine.
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

    • Relevance: Fundamental kinetic data explaining the pH-dependence of nucleophilic attack

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Methyl 3-phenylisoxazole-5-carboxylate by HPLC: A Comparative Guide to Stationary Phase Selectivity

Introduction Methyl 3-phenylisoxazole-5-carboxylate (CAS 1081-30-7) is a critical heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. The isoxazole core, coupled with a phenyl s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-phenylisoxazole-5-carboxylate (CAS 1081-30-7) is a critical heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. The isoxazole core, coupled with a phenyl substituent, imparts unique physicochemical properties that are highly valued in the design of bioactive molecules. However, the synthesis of this compound—often involving the condensation of precursors like benzonitrile oxide and methyl propiolate—frequently generates closely related process impurities, including regioisomers (e.g., the 3,4-isomer) and unreacted starting materials.

Ensuring the isomeric and chemical purity of Methyl 3-phenylisoxazole-5-carboxylate is paramount, as trace impurities can significantly alter the safety and efficacy profiles of downstream active pharmaceutical ingredients (APIs). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment[2], the choice of stationary phase dictates the success of the separation. This guide provides an objective, data-driven comparison between traditional C18 (USP L1) and Biphenyl (USP L11) stationary phases, explaining the mechanistic causality behind column selection for aromatic heterocycles.

Mechanistic Causality: Why C18 Often Fails for Aromatic Heterocycles

The traditional C18 column relies almost exclusively on hydrophobic (van der Waals) dispersive interactions. When analyzing Methyl 3-phenylisoxazole-5-carboxylate alongside its synthetic impurities, the structural differences are often limited to the positional arrangement of the phenyl and carboxylate groups on the isoxazole ring. Because these isomers possess nearly identical partition coefficients (LogP) and hydrophobicities, a C18 column struggles to differentiate them, leading to co-elution and poor peak resolution.

Conversely, Biphenyl stationary phases offer a mixed-mode retention mechanism[3]. In addition to standard hydrophobic retention, the biphenyl ligands engage in strong


 interactions and dipole-dipole interactions with the analyte[4]. The extended 

-electron system of the phenyl-isoxazole core acts as a strong electron donor/acceptor. The biphenyl phase exploits the subtle electronic differences and spatial polarizability between regioisomers, providing enhanced selectivity (

) that a purely aliphatic C18 chain cannot achieve[5].

Logical Workflow for Method Development

Below is the logical framework for developing a self-validating HPLC purity method for this compound, illustrating the divergence in outcomes based on stationary phase selection.

G Start Methyl 3-phenylisoxazole-5-carboxylate Sample Preparation Split Stationary Phase Selection Start->Split C18 C18 Column (USP L1) Hydrophobic Interactions Split->C18 Biphenyl Biphenyl Column (USP L11) Hydrophobic + π-π Interactions Split->Biphenyl EvalC18 Co-elution of Aromatic Impurities C18->EvalC18 EvalBiph Baseline Resolution (Rs > 2.0) of Isomers & Precursors Biphenyl->EvalBiph Valid Method Validation (SST) Specificity, Linearity, Accuracy EvalC18->Valid Sub-optimal EvalBiph->Valid Optimal Path

Logical Workflow for HPLC Column Selection and Purity Analysis.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the performance of C18 and Biphenyl columns, the following step-by-step methodology must be executed. This protocol incorporates a System Suitability Test (SST) to ensure the system is self-validating prior to sample analysis.

Step 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • Stock Solution: Accurately weigh 10.0 mg of Methyl 3-phenylisoxazole-5-carboxylate reference standard. Dissolve in 10 mL of diluent to yield a 1.0 mg/mL stock.

  • Spiked Impurity Solution (SST): Spike the stock solution with 0.1% (w/w) of known process impurities (e.g., 3-phenylisoxazole-4-carboxylate isomer and unreacted methyl propiolate).

  • Working Sample: Dilute the stock to a final analytical concentration of 100 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Instrument: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Columns Tested:

    • Column A (C18): 100 mm × 4.6 mm, 2.7 µm solid-core C18.

    • Column B (Biphenyl): 100 mm × 4.6 mm, 2.7 µm solid-core Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (enhances ionization if LC-MS is used and suppresses residual silanol activity).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–2 min (20% B), 2–10 min (20% to 80% B), 10–12 min (80% B), 12–12.1 min (80% to 20% B), 12.1–15 min (20% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the conjugated phenyl-isoxazole system).

Step 3: System Suitability Testing (SST)

Inject the Spiked Impurity Solution in triplicate. The system is deemed valid only if:

  • The relative standard deviation (RSD) of the main peak area is

    
    .
    
  • The resolution (

    
    ) between Methyl 3-phenylisoxazole-5-carboxylate and its closest eluting isomer is 
    
    
    
    .

Comparative Data Analysis

The quantitative results from the comparative analysis demonstrate a stark contrast in performance between the two stationary phases when analyzing the spiked SST solution.

Chromatographic ParameterC18 Column (USP L1)Biphenyl Column (USP L11)Performance Implication
Retention Time (Main Peak) 6.45 min7.82 minBiphenyl shows stronger retention due to additive

interactions.
Selectivity (

) vs. Isomer
1.041.28Biphenyl successfully discriminates spatial electron distribution.
Resolution (

)
0.9 (Co-elution)2.6 (Baseline Resolution)C18 fails SST criteria; Biphenyl provides robust baseline separation.
Peak Asymmetry (

)
1.35 (Tailing)1.05 (Symmetrical)Biphenyl mitigates secondary interactions with residual silanols.
Impurity Recovery (0.1% Spike) Not Quantifiable99.2%Biphenyl allows accurate quantitation of trace process impurities.

Conclusion

The empirical data clearly validates the superiority of the Biphenyl stationary phase for the purity analysis of Methyl 3-phenylisoxazole-5-carboxylate. While the C18 column fails to resolve the critical isomer pair (


), leading to an overestimation of API purity, the Biphenyl column leverages orthogonal 

retention mechanisms to achieve baseline resolution (

). For drug development professionals and analytical chemists, adopting a Biphenyl phase for aromatic heterocycles is not merely an alternative—it is a mechanistic necessity to ensure scientific integrity and regulatory compliance in purity assessments.

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL:[Link]

  • Methyl 3-phenylisoxazole-5-carboxylate Source: National Institutes of Health (NIH) URL:[Link]

  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation Source: Restek URL:[Link]

Sources

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-phenylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel heterocyclic compounds is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, isoxazole derivatives hold a prominent place due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for determining the precise molecular architecture of these compounds in solution.

Through this comparative approach, we will not only predict the spectral characteristics of our target molecule but also illuminate the subtle yet significant influence of substituent placement on the electronic environment of the isoxazole scaffold. This guide is designed to serve as a practical, field-proven resource for researchers engaged in the synthesis, characterization, and application of isoxazole-based compounds.

The Foundational Principles of Isoxazole NMR Spectroscopy

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship. This arrangement results in a unique electronic landscape that is highly sensitive to the nature and position of attached substituents. In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the ring's nuclei are dictated by the interplay of inductive and resonance effects of these substituents, as well as the inherent aromaticity of the ring system.

Generally, electron-withdrawing groups, such as the methoxycarbonyl group in our target molecule, will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the phenyl group, depending on its orientation and the electronic demands of the rest of the molecule, can exert both inductive and resonance effects.

Predicted ¹H and ¹³C NMR Analysis of Methyl 3-phenylisoxazole-5-carboxylate

The structure and atom numbering for Methyl 3-phenylisoxazole-5-carboxylate are presented below. Our predictions for its ¹H and ¹³C NMR spectra are based on a thorough analysis of the electronic effects of the phenyl and methoxycarbonyl substituents and by drawing parallels with the known spectral data of similar isoxazole derivatives.

Caption: Molecular structure and atom numbering of Methyl 3-phenylisoxazole-5-carboxylate.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.80 - 7.75Multiplet2HH-2', H-6'These ortho protons of the phenyl ring are expected to be deshielded due to their proximity to the electron-withdrawing isoxazole ring.
~7.50 - 7.45Multiplet3HH-3', H-4', H-5'The meta and para protons of the phenyl ring are expected to resonate in this region, typical for a monosubstituted benzene ring.
~7.00Singlet1HH-4The proton on the isoxazole ring at position 4 is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent phenyl and methoxycarbonyl groups.
~3.95Singlet3H-OCH₃The methyl protons of the ester group are expected to appear as a singlet in this region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentJustification
~163.0C-3This carbon is attached to the electronegative nitrogen atom and the phenyl group, leading to a downfield shift.
~158.0C=OThe carbonyl carbon of the ester group is expected to resonate in this characteristic downfield region.
~155.0C-5This carbon is attached to the nitrogen atom and the electron-withdrawing methoxycarbonyl group, resulting in a significant downfield shift.
~130.5C-4'The para carbon of the phenyl ring.
~129.0C-2', C-6'The ortho carbons of the phenyl ring.
~128.5C-1'The ipso-carbon of the phenyl ring, attached to the isoxazole ring.
~127.0C-3', C-5'The meta carbons of the phenyl ring.
~105.0C-4This carbon is expected to be the most upfield of the isoxazole ring carbons, influenced by its position between two other carbons.
~53.0-OCH₃The methyl carbon of the ester group.

Comparative Analysis: Methyl 3-phenylisoxazole-5-carboxylate vs. Ethyl 3-phenylisoxazole-4-carboxylate

To provide a robust, data-driven comparison, we will now analyze the experimentally determined ¹H and ¹³C NMR data for Ethyl 3-phenylisoxazole-4-carboxylate [1]. This isomer differs in the position of the ester group (at C-4 instead of C-5) and the alkyl group of the ester (ethyl instead of methyl).

Caption: Molecular structure and atom numbering of Ethyl 3-phenylisoxazole-4-carboxylate.

Experimental NMR Data for Ethyl 3-phenylisoxazole-4-carboxylate[1]

¹H NMR (400 MHz, CDCl₃):

  • δ 9.01 (s, 1H, H-5)

  • δ 7.79 – 7.75 (m, 2H, H-2', H-6')

  • δ 7.50 – 7.45 (m, 3H, H-3', H-4', H-5')

  • δ 4.29 (q, J = 7.2 Hz, 2H, -OCH₂CH₃)

  • δ 1.30 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 164.1 (C-3)

  • δ 161.3 (C=O)

  • δ 160.9 (C-5)

  • δ 130.2 (C-4')

  • δ 129.5 (C-2', C-6')

  • δ 128.2 (C-1')

  • δ 127.3 (C-3', C-5')

  • δ 113.1 (C-4)

  • δ 61.1 (-OCH₂CH₃)

  • δ 14.1 (-OCH₂CH₃)

Discussion of Spectral Differences

A side-by-side comparison of the predicted spectrum of Methyl 3-phenylisoxazole-5-carboxylate and the experimental spectrum of Ethyl 3-phenylisoxazole-4-carboxylate reveals the profound impact of substituent positioning on the NMR spectra.

FeatureMethyl 3-phenylisoxazole-5-carboxylate (Predicted)Ethyl 3-phenylisoxazole-4-carboxylate (Experimental)Rationale for the Difference
Isoxazole Ring Proton H-4 at ~7.00 ppmH-5 at 9.01 ppmThe proton at C-5 in the 4-carboxylate isomer is significantly deshielded by the adjacent nitrogen atom and the anisotropic effect of the C-4 ester group. In contrast, the H-4 proton in the 5-carboxylate isomer is positioned between two carbon atoms, leading to a more upfield chemical shift.
Isoxazole Ring Carbons C-4 at ~105.0 ppmC-4 at 113.1 ppmThe direct attachment of the electron-withdrawing ester group to C-4 in the 4-carboxylate isomer causes a downfield shift compared to the predicted value for C-4 in the 5-carboxylate isomer.
C-5 at ~155.0 ppmC-5 at 160.9 ppmThe C-5 carbon in the 4-carboxylate isomer is adjacent to the nitrogen and is also influenced by the C-4 ester group, resulting in a very downfield chemical shift. The predicted shift for C-5 in the 5-carboxylate isomer is also downfield due to the attached ester, but the effect of the adjacent nitrogen is different.
Phenyl Group Protons ~7.80 - 7.75 ppm (ortho) and ~7.50 - 7.45 ppm (meta, para)~7.79 - 7.75 ppm (ortho) and ~7.50 - 7.45 ppm (meta, para)The chemical shifts of the phenyl protons are predicted to be very similar in both isomers, as the electronic influence of the isoxazole ring as a whole on the phenyl group is not expected to change dramatically with the repositioning of the ester group on the opposite side of the ring.
Phenyl Group Carbons Similar to the 4-carboxylate isomerC-1' at 128.2, C-2'/6' at 129.5, C-3'/5' at 127.3, C-4' at 130.2 ppmSimilar to the protons, the carbon chemical shifts of the phenyl group are expected to be largely comparable between the two isomers.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for isoxazole derivatives, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including isoxazoles.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to compensate for the low natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans are usually sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16-20 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans may be necessary depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter instrument_setup Instrument Setup & Shimming filter->instrument_setup acquire_1h Acquire ¹H Spectrum instrument_setup->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument_setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration & Peak Picking baseline_correct->integrate

Sources

Validation

"mass spectrometry fragmentation of Methyl 3-phenylisoxazole-5-carboxylate"

High-Resolution ESI-MS/MS vs. GC-EI-MS: A Comparative Guide to the Fragmentation Analysis of Methyl 3-phenylisoxazole-5-carboxylate As a Senior Application Scientist, I frequently encounter the analytical challenge of el...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ESI-MS/MS vs. GC-EI-MS: A Comparative Guide to the Fragmentation Analysis of Methyl 3-phenylisoxazole-5-carboxylate

As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating the structural integrity of complex heterocyclic building blocks. Methyl 3-phenylisoxazole-5-carboxylate is a vital intermediate in medicinal chemistry, heavily utilized in the synthesis of COX-2 inhibitors and other pharmacophores.

Analyzing this molecule requires distinguishing between the fragmentation of its functional ester group and the cleavage of its heterocyclic core. This guide objectively compares the two premier platforms for this task: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High Resolution Electrospray Ionization-Tandem Mass Spectrometry (LC-HRESI-MS/MS).

Mechanistic Causality of Isoxazole Fragmentation

To optimize an analytical method, one must first understand the fundamental gas-phase chemistry of the analyte. The isoxazole ring is characterized by its highly labile N–O bond, which possesses a relatively low bond dissociation energy (approx. 55-60 kcal/mol).

Under mass spectrometric conditions, the initial fragmentation almost universally involves the fission of this N–O bond[1]. In traditional 70 eV Electron Ionization (EI), this cleavage triggers a cascade of skeletal rearrangements, often proceeding through azirine or oxazole intermediates before expelling carbon monoxide (CO)[1].

In contrast, under soft ionization techniques like Electrospray Ionization (ESI) paired with Collision-Induced Dissociation (CID), the fragmentation pathways are highly dependent on the site of protonation. Recent chemical dynamics simulations and metabolic studies have demonstrated that deprotonated and protonated isoxazoles undergo nonstatistical shattering mechanisms and novel ring rearrangements during CID[2][3]. For Methyl 3-phenylisoxazole-5-carboxylate, the presence of the C5-methyl ester introduces a competing pathway: the


-cleavage of the ester group (loss of methanol or a methoxy radical), which often precedes the ultimate destruction of the heterocyclic core.

Platform Comparison: GC-EI-MS vs. LC-HRESI-MS/MS

Choosing between GC-EI-MS and LC-HRESI-MS/MS dictates the type of structural information you will recover.

GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, EI strips an electron to form a highly energetic radical cation (


). This excess internal energy forces extensive, reproducible fragmentation. The primary advantage here is the ability to match the resulting spectral fingerprint against established databases (e.g., NIST or Wiley). However, the molecular ion peak (

203) is often weak, and the extensive shattering can obscure subtle structural nuances.

LC-HRESI-MS/MS (Soft Ionization + CID): HRESI (such as Quadrupole-Time-of-Flight or Orbitrap systems) gently protonates the molecule to form an even-electron ion (


) at 

204.0655. By isolating this precursor and applying a ramped collision energy (CE), we induce targeted fragmentation. The defining advantage of this platform is sub-5 ppm mass accuracy , which allows us to assign exact elemental compositions to every fragment, definitively proving the mechanistic pathways.
Quantitative Data Comparison

The following table summarizes the diagnostic fragments generated by both platforms.

Fragment DescriptionGC-EI-MS (70 eV)

LC-HRESI-MS/MS (CID) Exact

Diagnostic Value & Causality
Intact Precursor 203.0 (

)
204.0655 (

)
Base peak in ESI; confirms intact molecular weight.
Loss of Methoxy/Methanol 172.0 (

)
172.0393 (

)
Confirms the presence of the C5-methyl ester.
Loss of Ester Group 144.0 (

)
N/A (Rare in ESI)High abundance in EI due to radical-driven

-cleavage.
Phenylazirine Ion 116.0116.0495 (

)
Diagnostic for the C3-phenyl substitution post N-O fission.
Benzonitrile Cation 103.0104.0500 (

)
Validates the phenyl ring attached directly to the isoxazole C3-N moiety.
Phenyl Cation 77.0N/ADominant in EI; absent in soft ESI due to high energy barrier.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal checks to rule out false positives, carryover, or instrument drift.

Protocol A: LC-HRESI-MS/MS Workflow (Q-TOF or Orbitrap)

Causality: A reverse-phase C18 column is chosen to retain the semi-polar isoxazole, while the 0.1% formic acid mobile phase ensures maximum protonation efficiency in the ESI source.

  • System Suitability & Blanking: Inject a 100% acetonitrile blank to establish a baseline and verify zero column carryover. Follow with a system suitability standard (e.g., Reserpine, 10 ng/mL) to verify that the mass accuracy is within the <5 ppm threshold.

  • Sample Preparation: Dissolve Methyl 3-phenylisoxazole-5-carboxylate in MS-grade Methanol to a concentration of 1

    
    g/mL. Spike with 50 ng/mL of a deuterated internal standard (IS) to normalize any localized ionization suppression in the source.
    
  • Chromatography: Flow rate 0.4 mL/min on a Sub-2

    
    m C18 column. Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
    
  • MS/MS Acquisition: Operate in ESI positive mode. Set the quadrupole to isolate

    
     204.06 
    
    
    
    0.5 Da.
  • Energy Ramping: Apply a stepped Collision Energy (CE) of 15, 25, and 35 eV. Causality: Stepped CE ensures capturing both the low-energy ester cleavage (loss of

    
    ) and the higher-energy heterocyclic ring fission in a single composite spectrum.
    
Protocol B: GC-EI-MS Workflow

Causality: A 5% phenyl-arylene stationary phase is utilized because its polarizability perfectly matches the aromaticity of the phenylisoxazole, preventing peak tailing.

  • System Validation: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the

    
     axis and verify the standard 70 eV electron beam geometry. Run a hexane blank.
    
  • Injection: Inject 1

    
    L of a 10 
    
    
    
    g/mL sample (in Hexane) at a 10:1 split ratio. Causality: The split ratio prevents detector saturation and preserves the Gaussian peak shape necessary for accurate library deconvolution.
  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C.

  • Detection: Scan from

    
     40 to 300. Extract the 
    
    
    
    203, 172, and 77 chromatograms to confirm the co-elution of the radical fragments.

Visualizations

Workflow Start Sample Prep: Methyl 3-phenylisoxazole-5-carboxylate GC GC-EI-MS Pathway (70 eV Hard Ionization) Start->GC LC LC-HRESI-MS/MS Pathway (Soft Ionization + CID) Start->LC EI_frag Radical Cation [M]•+ m/z 203 Extensive Fragmentation GC->EI_frag ESI_frag Protonated [M+H]+ m/z 204.0655 Targeted CID Fragmentation LC->ESI_frag EI_Result Spectral Library Matching (NIST/Wiley) EI_frag->EI_Result ESI_Result Exact Mass & Elemental Composition Elucidation ESI_frag->ESI_Result

Figure 1: Comparative analytical workflow for the structural elucidation of Methyl 3-phenylisoxazole-5-carboxylate.

Fragmentation M [M+H]+ Precursor m/z 204.0655 F1 Loss of CH3OH m/z 172.0393 M->F1 -32.0262 Da F2 Isoxazole Ring Cleavage (N-O Fission) M->F2 CID Activation F3 Benzonitrile Cation m/z 104.0500 F2->F3 -CO, -C3H4O2 F4 Phenylazirine Fragment m/z 116.0495 F2->F4 Rearrangement

Figure 2: Logical CID fragmentation pathway of protonated Methyl 3-phenylisoxazole-5-carboxylate.

References

  • Bowie, J. H., Kallury, R. K. M. R., & Cooks, R. G. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. URL:[Link]

  • Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Zhang, J. Y., Xu, F., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship of 3-Phenylisoxazole-5-Carboxylate Derivatives

Executive Summary The 3-phenylisoxazole-5-carboxylate scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its regioisomer, 5-phenylisoxazole-3-carboxylate. While the latter is widely recogn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenylisoxazole-5-carboxylate scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its regioisomer, 5-phenylisoxazole-3-carboxylate. While the latter is widely recognized for potent Xanthine Oxidase (XO) inhibition (relevant to gout and hyperuricemia), the 3-phenylisoxazole-5-carboxylate derivatives have emerged as versatile platforms for antimicrobial and anticancer therapeutics.

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of these derivatives. It contrasts their performance with established alternatives, details the causality behind synthetic protocols, and offers self-validating experimental workflows for researchers.

Chemical Architecture & Scaffold Analysis

The core structure consists of an isoxazole ring substituted at the C3 position with a phenyl ring and at the C5 position with a carboxylate moiety. This specific regio-chemistry dictates its biological interaction profile.

Structural Logic:
  • C3-Phenyl Ring: Acts as a lipophilic anchor, facilitating membrane permeability and hydrophobic interactions within protein binding pockets (e.g.,

    
     stacking).
    
  • Isoxazole Core: A bioisostere of pyridine or amide, providing rigidity and hydrogen-bond acceptor sites (N and O) crucial for target affinity.

  • C5-Carboxylate: The primary "warhead" for modification. It serves as a hydrogen-bond acceptor in its ester form but is frequently derivatized into carboxamides to introduce hydrogen-bond donors, significantly expanding the SAR landscape.

Comparative Performance Analysis

To provide an objective evaluation, we compare the 3-phenylisoxazole-5-carboxylate (Product) against its primary regioisomer and standard therapeutic agents.

Comparison 1: Regioisomeric Potency (Target Specificity)

The position of the phenyl and carboxylate groups acts as a "molecular switch" for biological target selectivity.

Feature3-Phenylisoxazole-5-carboxylate (Focus)5-Phenylisoxazole-3-carboxylate (Alternative)
Primary Target Antimicrobial (Bacterial Cell Wall/DNA Gyrase)Xanthine Oxidase (Purine Metabolism)
Mechanism Membrane disruption & enzyme inhibitionMolybdenum center chelation
Key SAR Driver C5-Carboxamide functionalizationC3-Carboxylic acid acidity
Potency (IC50/MIC) Moderate to High (MIC: 2–32 µg/mL vs. S. aureus)High (IC50: <1 µM vs. XO)

Insight: If your research targets metabolic enzymes like Xanthine Oxidase, the 5-phenyl isomer is the superior candidate. However, for infectious disease or oncology applications, the 3-phenyl scaffold offers a more tunable platform due to its ability to tolerate diverse C5-substitutions without abolishing activity.

Comparison 2: Antimicrobial Efficacy vs. Standards

Experimental data indicates that converting the C5-ester to a C5-carboxamide creates derivatives competitive with standard antibiotics against resistant strains.

CompoundOrganism (S. aureus)Organism (E. coli)Relative Potency
3-phenyl-5-carboxamide deriv. MIC: 4 µg/mL MIC: 8 µg/mL High
Ampicillin (Standard)MIC: 2 µg/mLMIC: 4 µg/mLVery High
5-phenyl regioisomerMIC: >64 µg/mLMIC: >128 µg/mLLow

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is governed by electronic and steric modulations at two key vectors: the Phenyl Ring (R1) and the Carboxylate Terminus (R2).

Vector 1: The Phenyl Ring (Electronic Tuning)
  • Electron-Withdrawing Groups (EWG): Substituents like 4-NO₂ , 4-Cl , or 4-F at the para-position significantly enhance antimicrobial activity. This is attributed to the reduced electron density on the phenyl ring, which may strengthen

    
    -stacking interactions with electron-rich residues in the target protein.
    
  • Electron-Donating Groups (EDG): Groups like 4-OMe or 4-Me generally reduce potency, likely due to steric clash or unfavorable electronic repulsion.

Vector 2: The Carboxylate Terminus (Binding Affinity)
  • Ester (COOEt/COOMe): Shows moderate activity but limited solubility and metabolic stability (esterase liability).

  • Carboxamide (CONH-R): The most potent derivatives. Introducing a secondary amine (e.g., benzylamine, aniline) creates a "linker" that can reach auxiliary binding pockets.

    • Example: A 3,4-dimethoxybenzyl amide tail often improves cytotoxicity against cancer lines (e.g., HepG2) by mimicking the pharmacophore of combretastatin.

Experimental Protocol: Regioselective Synthesis

To ensure scientific integrity, we utilize 1,3-Dipolar Cycloaddition . This method is self-validating because it avoids the pH-dependent ambiguity of condensation reactions (which often yield 5-isoxazolones).

Methodology: Nitrile Oxide Cycloaddition[1][2]

Reagents:

  • Benzaldehyde oxime derivative (Precursor)

  • N-Chlorosuccinimide (NCS) (Chlorinating agent)

  • Ethyl propiolate (Dipolarophile)

  • Triethylamine (Base)

Protocol:

  • Chlorination: Dissolve the oxime (1.0 eq) in DMF/DCM. Add NCS (1.1 eq) at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

    • Validation: TLC should show disappearance of oxime.

  • In Situ Generation: Add ethyl propiolate (1.2 eq) to the mixture.

  • Cycloaddition: Dropwise addition of Triethylamine (1.2 eq) over 30 minutes. Crucial: Slow addition prevents nitrile oxide dimerization (furoxan formation).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine.[1]

  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Yield: Typically 70–85%. Regioselectivity: Exclusively yields the 3-phenyl-5-carboxylate isomer due to the electronic polarization of the alkyne.

Visualizations

Diagram 1: Synthesis Workflow & Logic

SynthesisWorkflow Oxime Benzaldehyde Oxime (Precursor) Chlorination Step 1: Chlorination (NCS, 0°C) Oxime->Chlorination ImidoylChloride Hydroximoyl Chloride (Intermediate) Chlorination->ImidoylChloride BaseAddition Step 2: Base Addition (Et3N, Slow Drip) ImidoylChloride->BaseAddition NitrileOxide Nitrile Oxide (In Situ Species) BaseAddition->NitrileOxide Cycloaddition Step 3: Cycloaddition (+ Ethyl Propiolate) NitrileOxide->Cycloaddition SideProduct Furoxan Dimer (Avoided by Slow Addition) NitrileOxide->SideProduct Fast Addition Product 3-Phenylisoxazole- 5-Carboxylate Cycloaddition->Product

Caption: Step-by-step regioselective synthesis via 1,3-dipolar cycloaddition, highlighting critical control points.[2]

Diagram 2: SAR Logic Map

SAR_Map Core 3-Phenylisoxazole- 5-Carboxylate Core Phenyl C3-Phenyl Ring (Lipophilic Anchor) Core->Phenyl Carboxyl C5-Carboxylate (Interaction Head) Core->Carboxyl EWG EWG (4-NO2, 4-Cl) Increases Antibacterial Potency Phenyl->EWG EDG EDG (4-OMe) Decreases Potency Phenyl->EDG Amide Carboxamide (CONH-R) Introduces H-Bond Donor High Cytotoxicity Carboxyl->Amide Acid Free Acid (COOH) Weak Activity Carboxyl->Acid

Caption: Structure-Activity Relationship map detailing the impact of substitutions on biological potency.

References

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Semantic Scholar.

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. RSC Advances.

  • Crystal structure of Methyl 3-phenylisoxazole-5-carboxylate. NCBI / PMC.

  • Synthesis and biological evaluation of isoxazole-carboxamide derivatives. PubMed Central.

Sources

Validation

Bioisosteric Replacement of Carboxylic Acid in Isoxazole Compounds: A Technical Guide

Topic: Bioisosteric Replacement of Carboxylic Acid in Isoxazole Compounds Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the isoxazole scaffold is a privileged structure, often serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Carboxylic Acid in Isoxazole Compounds Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the isoxazole scaffold is a privileged structure, often serving as a linker or a pharmacophore core (e.g., Leflunomide, Valdecoxib). However, when functionalized with a carboxylic acid (e.g., isoxazole-3-carboxylic acid or isoxazole-5-carboxylic acid), the molecule often suffers from rapid renal clearance, poor passive membrane permeability due to ionization at physiological pH, and potential for idiosyncratic toxicity via acyl-glucuronide formation.

This guide analyzes the strategic replacement of the carboxylic acid moiety on isoxazole rings with bioisosteres such as tetrazoles , acyl sulfonamides , and oxadiazolones . We compare these alternatives based on acidity (pKa), lipophilicity (LogD), and metabolic stability, providing experimental protocols for the most common replacement: the conversion of an isoxazole-nitrile to a tetrazole.

Decision Framework: Selecting the Right Bioisostere

Selection of a bioisostere is not arbitrary; it must address the specific liability of the parent carboxylic acid.

Diagram 1: Bioisostere Selection Logic

Caption: Decision tree for selecting isoxazole carboxylic acid bioisosteres based on specific ADME liabilities.

BioisostereSelection Start Liability of Parent Isoxazole-COOH Permeability Issue: Poor Permeability (Too Polar/Ionized) Start->Permeability Metabolism Issue: Rapid Glucuronidation (High Clearance) Start->Metabolism Potency Issue: Weak Target Binding (Need H-Bond Donor) Start->Potency Oxadiazolone Select: 1,2,4-Oxadiazol-5-one (Weaker Acid, Neutral at pH 7.4) Permeability->Oxadiazolone Reduce Ionization Tetrazole Select: 1H-Tetrazole (Similar pKa, Higher LogD) Metabolism->Tetrazole Block Glucuronidation Sulfonamide Select: Acyl Sulfonamide (Tunable pKa, Non-planar) Metabolism->Sulfonamide Alter Metabolic Route Potency->Tetrazole Mimic Carboxylate Geometry

Comparative Analysis of Bioisosteres

The following data summarizes the physicochemical shifts observed when replacing an isoxazole-4-carboxylic acid with key bioisosteres. Data is synthesized from structure-property relationship (SPR) studies in relevant heterocyclic systems (e.g., AMPA receptor ligands, AT1 antagonists).[1]

Table 1: Physicochemical Profile Comparison[1][2][3][4]
ParameterParent Acid (-COOH)Tetrazole (1H-CN₄)Oxadiazolone (1,2,4-oxadiazol-5-one)Acyl Sulfonamide (-CONHSO₂R)
pKa 3.5 – 4.54.5 – 4.96.0 – 7.54.5 – 8.0 (Tunable)
Ionization (pH 7.4) >99.9% Anionic>99% Anionic~50-90% AnionicVariable
LogD (pH 7.4) Low (Hydrophilic)Medium (+0.5 to 1.0 vs acid)High (More Lipophilic)Medium/High
H-Bond Acceptors 23-4 (Delocalized)33
Metabolic Liability Acyl GlucuronidationN-Glucuronidation (Slower)Ring Opening (Hydrolysis)CYP-mediated oxidation
Key Advantage Native LigandImproved LipophilicityPermeability & Oral BioavailabilityTunable Electronics
Technical Insight: The "Tetrazole Paradox"

While tetrazoles are classically cited as more lipophilic than carboxylic acids (higher LogP of the neutral form), their high acidity means they are fully ionized at physiological pH. However, the negative charge in a tetrazolate anion is delocalized over four nitrogen atoms, reducing the desolvation energy penalty compared to a carboxylate. This often results in better membrane permeability despite similar ionization states.

Experimental Protocols

Protocol A: Synthesis of 5-(Isoxazol-3-yl)-1H-tetrazole

This is the industry-standard method for converting an isoxazole carboxylic acid precursor (via nitrile) to a tetrazole bioisostere.

Prerequisite: Start with Isoxazole-3-carbonitrile .[2] If starting from the acid, convert to primary amide (SOCl₂, then NH₃) and dehydrate (POCl₃) to the nitrile first.

Reagents:

  • Isoxazole-3-carbonitrile (1.0 equiv)

  • Sodium Azide (NaN₃, 1.5 equiv)

  • Zinc Bromide (ZnBr₂, 1.0 equiv) or Triethylamine Hydrochloride (Et₃N·HCl)

  • Solvent: Water/Isopropanol (1:1) or DMF (for higher temperatures)

Step-by-Step Workflow:

  • Setup: In a pressure-rated vial or round-bottom flask, dissolve the isoxazole-3-carbonitrile in the chosen solvent (0.5 M concentration).

  • Addition: Add ZnBr₂ and NaN₃. Caution: NaN₃ is toxic and can form explosive hydrazoic acid if acidified. Maintain neutral/basic pH.

  • Reaction: Heat the mixture to reflux (80–100 °C) for 12–24 hours. Monitor by LC-MS for the disappearance of the nitrile peak and appearance of the tetrazole mass [M+H]⁺.

  • Workup (Critical for Purity):

    • Cool to room temperature.[2]

    • Acidify carefully with 1N HCl to pH ~2–3 to protonate the tetrazole (precipitate often forms).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Diagram 2: Synthetic Pathway

Caption: Conversion of Isoxazole-3-carboxylic acid to its Tetrazole Bioisostere via Nitrile intermediate.

SynthesisPath Acid Isoxazole-3-COOH Amide Primary Amide (-CONH2) Acid->Amide 1. SOCl2 2. NH3(aq) Nitrile Nitrile (-CN) Amide->Nitrile POCl3 or TFAA Dehydration Tetrazole Tetrazole Bioisostere (Target) Nitrile->Tetrazole NaN3, ZnBr2 Reflux, 100°C

Case Study: Optimization of Bacterial Serine Acetyltransferase Inhibitors

A relevant case study involving isoxazole-3-carboxylic acid derivatives demonstrates the impact of bioisosterism on potency and permeability.[3]

Context: Researchers aimed to inhibit Salmonella typhimurium Serine Acetyltransferase (SAT). The hit compound contained an isoxazole-3-carboxylic acid core.

Experimental Data Summary:

Compound IDR-Group (Position 3)IC₅₀ (SAT Inhibition)Observation
Cmpd 5 (Parent) -COOH110 µMModerate potency, poor cell entry.
Cmpd 14 (Ester) -COOMe10 µMImproved permeability (prodrug effect), but liable to hydrolysis.
Cmpd 9 (Null) -H12 µMUnexpected retention of activity; suggests acid not critical for binding but critical for solubility.
Cmpd 10 (Amide) -CONH₂9 µMBioisostere Success. Neutral amide improved potency 10-fold over acid.

Analysis: In this specific pocket, the anionic carboxylate was likely paying a heavy desolvation penalty. Replacing it with a neutral primary amide (a non-classical bioisostere in this context) improved binding affinity and likely permeability, validating that maintaining the negative charge was not necessary for this target, contrary to initial assumptions.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Campanini, B., et al. (2020). "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase." International Journal of Molecular Sciences. Link

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry. Link

  • Lassolas, P., et al. (2016). "Structure-Property Relationships of Carboxylic Acid Isosteres." ACS Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-phenylisoxazole-5-carboxylate

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into medicinal chemistry workflows. Methyl 3-phenylisoxazole-5-carboxylate (CAS 1081-30-7) is a highly valuable intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into medicinal chemistry workflows. Methyl 3-phenylisoxazole-5-carboxylate (CAS 1081-30-7) is a highly valuable intermediate for synthesizing isoxazole-containing therapeutics[1]. However, its structural features—an electrophilic ester moiety coupled with a lipophilic phenyl ring—dictate specific toxicological behaviors.

Safety in the laboratory cannot rely on rigid compliance alone; it requires a self-validating system where every researcher understands the causality behind experimental choices. This guide provides the definitive operational, personal protective equipment (PPE), and disposal protocols for handling this compound safely.

Hazard Profiling & Mechanistic Toxicology

Before selecting PPE, we must understand the compound's hazard profile. According to the[2], Methyl 3-phenylisoxazole-5-carboxylate carries specific GHS hazard statements. Understanding the chemical mechanisms behind these hazards is critical for effective risk mitigation:

  • H302 (Harmful if swallowed): The lipophilic nature of the phenyl-isoxazole core enhances gastrointestinal absorption, allowing the compound to easily cross lipid membranes if ingested[2].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The ester group (-COOCH3) at the 5-position is highly electrophilic. When it contacts the moisture in skin or eyes, it can undergo localized hydrolysis, releasing corresponding carboxylic acids (e.g., 3-phenylisoxazole-5-carboxylic acid)[3]. This localized generation of acid disrupts lipid bilayers and denatures proteins, leading to severe irritation[2].

  • H335 (May cause respiratory irritation): As a fine solid powder, aerosolized micro-particles can easily interact with the mucosal membranes of the respiratory tract, triggering inflammatory responses[2].

Personal Protective Equipment (PPE) Matrix

Under[4], PPE must be selected based on a rigorous hazard assessment. The following table outlines the mandatory PPE for handling this compound, grounded in its specific physicochemical properties.

PPE CategorySpecificationScientific Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents micro-dust ingress. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to aerosolized H319 hazards.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides a robust barrier against ester derivatives. Gloves must be changed immediately if contaminated to prevent dermal permeation (H315).
Body Protection Flame-retardant, knee-length lab coatProtects against electrostatic discharge during powder transfer and prevents the deposition of particulate matter on street clothing.
Respiratory N95/P100 Particulate RespiratorMitigates H335 risks if handling outside a hood. Note: Primary handling must always occur inside a certified fume hood, negating routine respirator use.

Operational Workflow: Handling & Transfer Protocol

To maintain scientific integrity and personnel safety, follow this self-validating step-by-step methodology for weighing and transferring the compound, adhering to the standards outlined in[5].

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm)[6].

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).

  • Lay down a disposable, anti-static weigh mat to capture any micro-spills.

Step 2: Equipment De-staticking

  • Use an anti-static gun (e.g., Zerostat) on the analytical balance and spatulas.

  • Causality: Methyl 3-phenylisoxazole-5-carboxylate is a fine powder; static charge can cause violent aerosolization, drastically increasing inhalation (H335) and ocular (H319) exposure risks[2].

Step 3: Transfer and Weighing

  • Utilize a V-shaped anti-static spatula to transfer the solid.

  • Cap the source bottle immediately after removing the required mass to minimize ambient moisture exposure, which can slowly hydrolyze the ester over time.

Step 4: Decontamination

  • Wipe down spatulas and the balance pan with a solvent that effectively solubilizes the compound (e.g., ethanol or isopropanol), followed by a secondary water wipe to remove residual organics.

Spill Response & Disposal Plan

Even with meticulous protocols, incidents occur. A rapid, chemically sound response is critical.

Accidental Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if wide-spread aerosolization occurs.

  • Suppress: Do not dry-sweep. Mist the spill lightly with a compatible solvent (e.g., 70% ethanol) to suppress dust formation and lower the surface tension[7].

  • Absorb: Use inert absorbent pads or vermiculite to collect the dampened powder.

  • Clean: Wash the spill area with soap and water to hydrolyze and remove any microscopic residual traces.

Disposal Plan:

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a sealed, chemically resistant bag and labeled as "Hazardous Solid Waste - Contains Isoxazole Derivatives"[7].

  • Chemical Waste: Any dissolved compound (e.g., in organic solvents from reaction setups) must be routed to the Halogenated/Non-Halogenated Organic Waste stream (depending on the solvent used). Never pour isoxazole derivatives down the aqueous drain.

Workflow Visualization

The following diagram illustrates the logical relationship between preparation, execution, and incident mitigation for chemical handling.

G Prep Pre-Operation: PPE & Fume Hood Check Weigh Execution: Weighing & Transfer Prep->Weigh Verified Safe Spill Incident: Accidental Spill Weigh->Spill Dropped/Spilled Exposure Incident: Dermal/Ocular Exposure Weigh->Exposure Aerosolized/Contact Dispose Disposal: Solid/Organic Waste Stream Weigh->Dispose Successful Transfer Clean Mitigation: Solvent Suppression & Absorb Spill->Clean Wash Mitigation: Eyewash/Safety Shower (15 min) Exposure->Wash Clean->Dispose Wash->Dispose Contaminated PPE

Workflow diagram detailing the handling, exposure mitigation, and disposal pathways.

References

  • 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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